Product packaging for N'-Acetylacetohydrazide(Cat. No.:CAS No. 3148-73-0)

N'-Acetylacetohydrazide

Cat. No.: B145619
CAS No.: 3148-73-0
M. Wt: 116.12 g/mol
InChI Key: ZLHNYIHIHQEHJQ-UHFFFAOYSA-N
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Description

N'-Acetylacetohydrazide, also widely known as N,N'-Diacetylhydrazine or Diacetyl hydrazine, is a solid organic compound with the molecular formula C4H8N2O2 and a molecular weight of 116.12 g/mol [ ]. It serves as a versatile building block in organic synthesis and pharmaceutical research. Its applications include use as a metabolite in studies of acetylhydrazine and for the preparation of ruthenium dinuclear complexes [ ]. The compound is characterized by a melting point of 138-140 °C and should be stored in an inert atmosphere at room temperature [ ]. In research settings, diacylhydrazine derivatives are recognized for their diverse biological activities and are frequently investigated in the development of new agrochemicals and pharmaceuticals [ ]. Recent scientific investigations have explored the interactions of various hydrazide derivatives with acetic acid, leading to N-acetylation and the synthesis of novel compounds for evaluating biological activity and drug-like properties [ ]. This highlights the ongoing research value of this class of compounds. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O2 B145619 N'-Acetylacetohydrazide CAS No. 3148-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-acetylacetohydrazide
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InChI

InChI=1S/C4H8N2O2/c1-3(7)5-6-4(2)8/h1-2H3,(H,5,7)(H,6,8)
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InChI Key

ZLHNYIHIHQEHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID7020390
Record name N,N'-Diacetylhydrazine
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Molecular Weight

116.12 g/mol
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CAS No.

3148-73-0
Record name Acetic acid, 2-acetylhydrazide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N'-Acetylacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Acetylacetohydrazide, a key chemical intermediate, is integral to various synthetic processes in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the primary synthetic pathways for its preparation, including detailed reaction mechanisms, experimental protocols, and quantitative data. The synthesis routes discussed herein are: 1) Acetylation of Hydrazine Hydrate, 2) N-acetylation of Acetohydrazide, and 3) Hydrazinolysis of Esters. This document aims to equip researchers and professionals with the necessary knowledge to effectively synthesize and characterize this compound.

Introduction

This compound, also known as N,N'-diacetylhydrazine, is a symmetrical diacylhydrazine derivative. Its structural features make it a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor in medicinal chemistry. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide details the most common and effective methods for its synthesis, providing a comparative analysis of their respective advantages and limitations.

Synthetic Pathways and Mechanisms

There are three principal pathways for the synthesis of this compound, each with distinct advantages depending on the available starting materials and desired scale of production.

Pathway 1: Acetylation of Hydrazine Hydrate

This is a direct and common method for the synthesis of this compound. It involves the reaction of hydrazine hydrate with an acetylating agent, typically acetic anhydride or acetyl chloride.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the acetylating agent. In the case of acetic anhydride, this leads to the formation of a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid and forming the N-acetylated product. Since hydrazine has two nucleophilic nitrogen atoms, the reaction proceeds in a stepwise manner to yield the di-acetylated product.

G cluster_0 Pathway 1: Acetylation of Hydrazine Hydrate Hydrazine_Hydrate Hydrazine Hydrate (H₂N-NH₂·H₂O) N_Acetylacetohydrazide This compound (CH₃CONHNHCOCH₃) Hydrazine_Hydrate->N_Acetylacetohydrazide Nucleophilic Acyl Substitution Acetic_Anhydride Acetic Anhydride ((CH₃CO)₂O) Acetic_Anhydride->N_Acetylacetohydrazide Acetic_Acid Acetic Acid (CH₃COOH)

Figure 1: Synthesis of this compound from Hydrazine Hydrate.

Pathway 2: N-acetylation of Acetohydrazide

This pathway involves the acetylation of a pre-formed mono-acetylated hydrazine, acetohydrazide. This method is useful when acetohydrazide is readily available.

Mechanism: Similar to Pathway 1, this reaction follows a nucleophilic acyl substitution mechanism. The remaining free amino group (-NH2) of acetohydrazide acts as the nucleophile, attacking the carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). A tetrahedral intermediate is formed, which subsequently eliminates a leaving group (acetic acid or hydrochloric acid) to yield this compound.

G cluster_1 Pathway 2: N-acetylation of Acetohydrazide Acetohydrazide Acetohydrazide (CH₃CONHNH₂) N_Acetylacetohydrazide This compound (CH₃CONHNHCOCH₃) Acetohydrazide->N_Acetylacetohydrazide Nucleophilic Acyl Substitution Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride) Acetylating_Agent->N_Acetylacetohydrazide Byproduct Byproduct (e.g., Acetic Acid)

Figure 2: Synthesis of this compound from Acetohydrazide.

Pathway 3: Hydrazinolysis of Esters

This method, also known as hydrazinolysis, involves the reaction of an ester, such as ethyl acetate, with hydrazine hydrate. While this can produce mono-acetylated hydrazine (acetohydrazide), with appropriate stoichiometry and reaction conditions, it can be driven towards the formation of this compound. A patent describes a method using a high-boiling ester compound reacting with hydrazine hydrate at high temperatures.[1]

Mechanism: The reaction is a nucleophilic acyl substitution at the ester carbonyl. Hydrazine, being a strong nucleophile, attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the alkoxy group (e.g., ethoxide from ethyl acetate) and form the hydrazide. To form the di-acetylated product, a second molecule of the ester would need to react with the initially formed acetohydrazide.

G cluster_2 Pathway 3: Hydrazinolysis of Esters Ester Ester (e.g., Ethyl Acetate) N_Acetylacetohydrazide This compound (CH₃CONHNHCOCH₃) Ester->N_Acetylacetohydrazide Nucleophilic Acyl Substitution Hydrazine_Hydrate Hydrazine Hydrate (H₂N-NH₂·H₂O) Hydrazine_Hydrate->N_Acetylacetohydrazide Alcohol Alcohol (e.g., Ethanol)

Figure 3: Synthesis of this compound via Hydrazinolysis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the aforementioned pathways.

Protocol for Pathway 1: Acetylation of Hydrazine Hydrate with Acetic Anhydride

Materials:

  • Hydrazine hydrate (80%)

  • Acetic anhydride

  • Ethanol (optional, as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate.

  • Slowly add acetic anhydride to the hydrazine hydrate with constant stirring. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature. Cooling in an ice bath may be necessary.

  • After the addition is complete, heat the reaction mixture to reflux for a specified period (typically 1-3 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product often crystallizes out upon cooling. If not, the solvent (if used) can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with cold water or ethanol, and dry in a vacuum oven.

Protocol for Pathway 2: N-acetylation of Acetohydrazide with Acetic Acid

Materials:

  • Acetohydrazide

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve acetohydrazide (2 mmol) in glacial acetic acid (1 ml).[2]

  • Heat the solution under reflux for approximately 9 hours.[3]

  • Cool the reaction mixture to room temperature.[2]

  • If the product crystallizes, filter the solid. If the product is soluble, precipitate it by adding the reaction mixture to crushed ice.[2]

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry at 50 °C.[2]

  • Recrystallize from ethanol or an ethanol-water mixture if further purification is needed.[2]

Protocol for Pathway 3: Hydrazinolysis of a High-Boiling Ester

This protocol is adapted from a patented method for the synthesis of N,N'-diacetylhydrazine.[1]

Materials:

  • Hydrazine hydrate (80%)

  • Isoamyl acetate (or another high-boiling ester)

Procedure:

  • Combine 80% hydrazine hydrate (0.5 mol) and isoamyl acetate (3 mol) in a distillation apparatus.[1]

  • Heat the mixture to 142°C and maintain reflux.[1]

  • Continuously remove water and isoamyl alcohol by rectification during the reaction, which is carried out for approximately 7 hours.[1]

  • After the reaction is complete, the product is obtained by vacuum distillation.[1]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound and related compounds from the literature.

Pathway Reactants Solvent Temperature (°C) Time (h) Yield (%) Reference
1Hydrazine Hydrate, Acetic Anhydride-Reflux1-3Good to ExcellentGeneral Knowledge
2Acetohydrazide, Acetic AcidGlacial Acetic AcidReflux981.8[3]
3Hydrazine Hydrate, Isoamyl Acetate-142799.3[1]

Table 1: Reaction conditions and yields for the synthesis of this compound.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

Technique Observed Peaks/Shifts Reference
FT-IR (cm⁻¹) 3224, 1600, 1506, 1432, 1364, 1258, 1017, 921, 638, 550, 473[4]
¹H NMR (300 MHz, DMSO-d₆) δ (ppm) 1.85 (s, 6H, 2 × CH₃), 10.29 (brs, 2H, 2 × NH)[4]
¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) 173.76 (2 × C=O), 22.77 (2 × CH₃)[4]

Table 2: Spectroscopic data for this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is illustrated below.

G cluster_workflow General Experimental Workflow Start Start: Combine Reactants Reaction Reaction: Heating under Reflux Start->Reaction Monitoring Monitoring: TLC Analysis Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Cooling & Precipitation Monitoring->Workup Complete Isolation Isolation: Filtration Workup->Isolation Purification Purification: Recrystallization Isolation->Purification Characterization Characterization: FT-IR, NMR Purification->Characterization End Final Product: This compound Characterization->End

Figure 4: General workflow for this compound synthesis.

Conclusion

This technical guide has detailed the primary synthetic routes for this compound, providing comprehensive information on their mechanisms, experimental protocols, and quantitative outcomes. The choice of a particular synthetic pathway will depend on factors such as the availability of starting materials, desired purity, and scalability. The provided protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient and reproducible synthesis of this important chemical intermediate.

References

Spectroscopic analysis of N'-Acetylacetohydrazide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N'-Acetylacetohydrazide, also known as 1,2-diacetylhydrazine. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for these analyses. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural features.

NMR Spectroscopy Data

Due to the symmetrical nature of this compound (CH₃CONHNHCOCH₃), the molecule exhibits a simplified NMR spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.1Singlet6HMethyl Protons (2 x -CH₃)
~8.9Singlet (broad)2HAmide Protons (2 x -NH)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~20.5Methyl Carbon (-CH₃)
~170.0Carbonyl Carbon (-C=O)
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3250Strong, BroadN-H Stretch
~1680StrongC=O Stretch (Amide I)
~1550StrongN-H Bend (Amide II)
~1250MediumC-N Stretch
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
11621.6[M]⁺ (Molecular Ion)
7499.5[CH₃CONHNH₂]⁺
43100.0[CH₃CO]⁺
3282.6[N₂H₄]⁺ or [O₂]⁺

Experimental Protocols

The following sections outline the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is utilized.

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

  • ¹H NMR: The instrument is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR: The instrument is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the low natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to TMS. For ¹H NMR spectra, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • The mixture is transferred to a pellet press, and pressure is applied to form a thin, transparent or translucent pellet.

Data Acquisition:

  • A background spectrum of the empty sample compartment is recorded.

  • The KBr pellet is placed in the sample holder of the FTIR spectrometer.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to specific molecular vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is employed. Electron Ionization (EI) is a common ionization technique for this type of molecule.

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent.

  • For direct infusion, the solution is introduced directly into the ion source of the mass spectrometer.

Data Acquisition:

  • The sample is introduced into the ion source, where it is ionized (e.g., by electron impact).

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z value often corresponds to the molecular ion [M]⁺. Other peaks in the spectrum represent fragment ions, which provide information about the structure of the molecule.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_results Results Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Prep_IR->IR_Acq MS_Acq Mass Spectrometry Prep_MS->MS_Acq Process_NMR Fourier Transform Phase/Baseline Correction NMR_Acq->Process_NMR Process_IR Background Subtraction Peak Identification IR_Acq->Process_IR Process_MS Generate Mass Spectrum Identify Fragments MS_Acq->Process_MS NMR_Data NMR Spectra (Chemical Shifts, Integration) Process_NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) Process_IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) Process_MS->MS_Data Structural_Elucidation Structural Elucidation & Characterization NMR_Data->Structural_Elucidation IR_Data->Structural_Elucidation MS_Data->Structural_Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

N'-Acetylacetohydrazide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Acetylacetohydrazide, also known as N,N'-diacetylhydrazine, is a symmetrical diacylhydrazine derivative. This document provides a detailed overview of its chemical properties, structure, and synthesis. While the biological activities of the broader hydrazide class of compounds are widely documented, specific data on the cellular effects and signaling pathway involvement of this compound are not extensively available in current literature. This guide summarizes the known chemical and physical data, presents detailed experimental protocols for its synthesis, and provides spectroscopic information for characterization.

Chemical Properties and Structure

This compound is a white to off-white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C4H8N2O2[2]
Molecular Weight 116.12 g/mol [2]
Melting Point 138-141 °C[2][3]
Boiling Point 209 °C at 15 mmHg[2][3]
Density 1.2829 g/cm³ (rough estimate)[3]
Water Solubility Soluble[4]
Solubility in other solvents Sparingly soluble in DMSO, slightly soluble in Methanol.[4]
Appearance White to off-white crystalline powder/solid.[1][4]
pKa (Predicted) 11.59 ± 0.23[4]
LogP -1.4 at 25°C[4]

Structure and Identifiers:

  • IUPAC Name: this compound[2]

  • CAS Number: 3148-73-0[2]

  • SMILES: CC(=O)NNC(C)=O[5]

  • InChI: InChI=1S/C4H8N2O2/c1-3(7)5-6-4(2)8/h1-2H3,(H,5,7)(H,6,8)[5]

  • InChIKey: ZLHNYIHIHQEHJQ-UHFFFAOYSA-N[5]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, ranging from laboratory-scale preparations to industrial processes. The primary synthetic routes involve the acetylation of hydrazine or its derivatives.

Synthesis from Hydrazine Hydrate and a High-Boiling Point Ester

This method is suitable for larger-scale industrial production and avoids the use of acetic anhydride.[6]

Experimental Protocol:

  • A mixture of 80% hydrazine hydrate (31.25 g, 0.5 mol) and isoamyl acetate (390.0 g, 3 mol) is added to a distillation column.[6]

  • The mixture is heated to 142°C.[6]

  • The reaction is carried out for 7 hours with a reflux ratio of 1:4, during which water and isoamyl alcohol are separated by rectification.[6]

  • After the reaction is complete, the product is obtained by vacuum distillation.[6]

  • This process yields N,N'-diacetylhydrazine with a purity of 97.6% and a yield of 99.3%.[6]

N-Acetylation of Acetohydrazide

This is a common laboratory-scale synthesis method.

Experimental Protocol:

Note: A detailed, specific protocol for the N-acetylation of acetohydrazide to yield this compound was not explicitly found in the searched literature. However, a general procedure for the acylation of hydrazides is described.[7]

  • A solution of the starting hydrazide is prepared in an appropriate solvent.

  • An acetylating agent, such as acetic anhydride or acetyl chloride, is added to the solution, often in the presence of a base to neutralize the acid byproduct.

  • The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion.

  • Upon completion, the product is isolated by filtration if it precipitates, or by extraction and subsequent solvent evaporation.

  • The crude product can be purified by recrystallization.

Reaction of Hydrazides with Glacial Acetic Acid

This method utilizes glacial acetic acid as both a reagent and a solvent.[8]

Experimental Protocol:

  • A solution of the hydrazide (2 mmol) in glacial acetic acid (1 ml) is heated under reflux for a specified period (e.g., 9-10 hours for acetohydrazide).[8]

  • The reaction mixture is then cooled to room temperature.[8]

  • If the product crystallizes, it is collected by filtration. If the product is soluble, it is precipitated by adding the reaction solution to crushed ice.[8]

  • The precipitate is filtered, washed with cold diethyl ether, and dried.[8]

  • If necessary, the final product can be recrystallized from ethanol or an ethanol-water mixture.[8]

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthesis Methods cluster_end Product Hydrazine Hydrate Hydrazine Hydrate High-Temperature Reaction High-Temperature Reaction Hydrazine Hydrate->High-Temperature Reaction Acetohydrazide Acetohydrazide N-Acetylation N-Acetylation Acetohydrazide->N-Acetylation Reaction with Acetic Acid Reaction with Acetic Acid Acetohydrazide->Reaction with Acetic Acid High-Boiling Ester High-Boiling Ester High-Boiling Ester->High-Temperature Reaction Acetic Anhydride / Acetyl Chloride Acetic Anhydride / Acetyl Chloride Acetic Anhydride / Acetyl Chloride->N-Acetylation Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reaction with Acetic Acid This compound This compound High-Temperature Reaction->this compound N-Acetylation->this compound Reaction with Acetic Acid->this compound

Figure 1. Synthetic routes to this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound and related N-acetylated hydrazides show characteristic signals for the acetyl and NH protons. In N-acetylated products, the protons of the two NH groups typically appear in the range of δ 9.76–10.82 ppm.[8] The carbons of the amidic carbonyl groups are assigned peaks in the range of δ 164.53–173.76 ppm.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O functional groups. Generally, for amides, a strong C=O stretching band appears around 1650 cm⁻¹, and N-H stretching vibrations are observed in the range of 3200-3400 cm⁻¹.[9]

Biological Activity and Signaling Pathways

A comprehensive search of the available scientific literature did not yield specific information on the biological activities or the involvement of this compound in any signaling pathways.

While the broader class of hydrazide and hydrazone derivatives has been extensively studied and shown to possess a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects, specific data for this compound is lacking.[10][11][12]

One study investigated the mutagenicity and carcinogenicity of monoacetyl hydrazine (MAH) and diacetyl hydrazine (DAH), which is this compound. The study found that while MAH was mutagenic and carcinogenic in the tested models, DAH (this compound) did not show mutagenic or carcinogenic effects under the same experimental conditions.[13]

Due to the absence of data on signaling pathway involvement, a corresponding diagram cannot be generated at this time. Further research is required to elucidate the potential biological roles of this compound.

Logical_Relationship This compound This compound Biological Activity Biological Activity This compound->Biological Activity Currently Undetermined Signaling Pathways Signaling Pathways Biological Activity->Signaling Pathways Currently Unknown Further Research Required Further Research Required Biological Activity->Further Research Required Signaling Pathways->Further Research Required

Figure 2. Current knowledge gap in the biological activity of this compound.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[1]

Conclusion

This compound is a well-characterized compound in terms of its chemical and physical properties, as well as its synthesis. Multiple routes for its preparation are available, allowing for both laboratory and industrial scale production. However, there is a significant gap in the understanding of its biological activity and its potential role in cellular signaling pathways. The lack of mutagenic and carcinogenic activity, in contrast to its mono-acetylated counterpart, suggests a distinct toxicological profile. Future research should focus on exploring the potential pharmacological or biological effects of this compound to fully elucidate its properties and potential applications.

References

In-Depth Technical Guide to N,N'-Diacetylhydrazine (CAS 3148-73-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N,N'-Diacetylhydrazine (CAS 3148-73-0). The document details the compound's properties through a structured data table, outlines experimental protocols for the determination of these properties, and presents a visual representation of a key synthesis pathway. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Physical and Chemical Properties

N,N'-Diacetylhydrazine, also known as 1,2-Diacetylhydrazine, is a white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C4H8N2O2[1]
Molecular Weight 116.12 g/mol [1]
Melting Point 138-140 °C (lit.)[1][2]
Boiling Point 209 °C at 15 mm Hg (lit.)[1][3]
Density 1.2829 g/cm³ (rough estimate)[1][4]
Vapor Pressure 0 Pa at 25 °C[1][4]
Solubility Soluble in water.[1][5] Sparingly soluble in DMSO, slightly soluble in Methanol.[1][4]
Appearance White crystalline powder[1]
pKa 11.59 ± 0.23 (Predicted)[1]
LogP -1.4 at 25 °C[6]
Refractive Index 1.4880 (estimate)[1][4]
Flash Point 209 °C at 15 mm Hg[1]
BRN 1754018[1]
EINECS 221-576-1[1]

Experimental Protocols

This section outlines the general methodologies for determining key physical properties of organic compounds like N,N'-Diacetylhydrazine.

Melting Point Determination (Capillary Method)

The melting point is determined by observing the temperature at which the solid phase transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating medium (e.g., mineral oil)

  • Mortar and pestle

Procedure:

  • A small amount of the crystalline N,N'-Diacetylhydrazine is finely powdered using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The thermometer and capillary tube assembly are placed in the melting point apparatus.

  • The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • The melting point range is reported as T1-T2. For a pure compound, this range is typically narrow.

Boiling Point Determination (Siwoloboff Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Beaker

Procedure:

  • A small amount of liquid N,N'-Diacetylhydrazine (if melted) is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer and heated in a heating bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Determination

This protocol determines the solubility of a compound in various solvents.

Apparatus:

  • Test tubes

  • Graduated cylinder or pipette

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • A small, measured amount of N,N'-Diacetylhydrazine (e.g., 10 mg) is placed into a test tube.

  • A measured volume of the solvent (e.g., 1 mL of water) is added to the test tube.

  • The mixture is vigorously agitated (e.g., by vortexing or shaking) for a set period (e.g., 1-2 minutes).

  • The mixture is visually inspected to determine if the solid has completely dissolved.

  • If the solid dissolves, it is recorded as soluble. If it does not, it is recorded as insoluble. For intermediate cases, terms like "sparingly soluble" or "slightly soluble" can be used.

  • This procedure is repeated with different solvents (e.g., DMSO, Methanol) to determine the solubility profile.

Synthesis and Reaction Pathways

As N,N'-Diacetylhydrazine is primarily a synthetic intermediate, a signaling pathway is not applicable. Instead, a representative synthesis workflow is presented below. One common method for the preparation of N,N'-Diacetylhydrazine involves the reaction of hydrazine hydrate with a high-boiling point ester, such as isoamyl acetate.

Synthesis_of_NN_Diacetylhydrazine HydrazineHydrate Hydrazine Hydrate ReactionVessel Reaction Vessel (Heated to 142°C) HydrazineHydrate->ReactionVessel Add IsoamylAcetate Isoamyl Acetate (High-boiling ester) IsoamylAcetate->ReactionVessel Add Reflux Reflux (7 hours) ReactionVessel->Reflux Heat & React Distillation Vacuum Distillation Reflux->Distillation Cool & Purify Byproducts Water & Isoamyl Alcohol Reflux->Byproducts Remove via Rectification Product N,N'-Diacetylhydrazine Distillation->Product Isolate

Caption: Synthesis of N,N'-Diacetylhydrazine from Hydrazine Hydrate.

References

N'-Acetylacetohydrazide crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure Analysis of Acetohydrazide, a Close Analog of N'-Acetylacetohydrazide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the crystal structure of acetohydrazide. Due to the limited availability of public crystallographic data for this compound, this document focuses on its parent compound, acetohydrazide, as a structurally relevant proxy. The synthesis and known properties of this compound are also presented to offer a complete overview for research and development purposes.

This compound: An Overview

This compound (C₄H₈N₂O₂) is a hydrazine derivative with potential applications in medicinal chemistry and materials science.[1] While a detailed crystal structure analysis is not currently in the public domain, its synthesis and fundamental properties have been documented.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic pathways[2]:

  • N-acetylation of Acetohydrazide: This is a primary method where acetohydrazide is acetylated to introduce a second acetyl group.[2]

  • Reaction with Acetylating Agents: Hydrazine hydrate can be reacted with suitable acetylating agents to form the diacetylated product.[2]

  • Dehydrogenative Coupling: The dehydrogenative N-N coupling of acetamide represents another synthetic route.[2]

The resulting compound is typically purified by recrystallization and characterized using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and elemental analysis (CHNS).[3][4]

Physical Properties

Key physical properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound [1][5]

PropertyValue
Molecular Formula C₄H₈N₂O₂
Molar Mass 116.12 g/mol
Melting Point 138-140 °C
Boiling Point 209 °C (at 15 mmHg)

Crystal Structure Analysis of Acetohydrazide

The crystal structure of acetohydrazide (C₂H₆N₂O) offers significant insights into the molecular geometry, conformation, and intermolecular interactions prevalent in this class of compounds. The crystal structure reveals that the asymmetric unit contains two crystallographically independent molecules of similar geometry.[6] The crystal packing is predominantly stabilized by a network of intermolecular N—H⋯O hydrogen bonds.[6]

Crystallographic Data

The quantitative data derived from the single-crystal X-ray diffraction analysis of acetohydrazide are presented in the following tables.

Table 2: Crystal Data and Structure Refinement Details for Acetohydrazide [6]

ParameterValue
Empirical Formula C₂H₆N₂O
Formula Weight 74.09 g/mol
Temperature 298 K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a9.5636 (7) Å
b8.7642 (6) Å
c10.4282 (7) Å
β110.886 (1)°
Volume 816.63 (10) ų
Z 8
Refinement Method Full-matrix least-squares on F²
Final R indices [I>2σ(I)] R1 = 0.0468, wR2 = 0.1158

Table 3: Selected Interatomic Distances (Å) for Acetohydrazide [6]

BondLength (Å)BondLength (Å)
O1—C21.2324 (18)N1—N21.407 (2)
C1—C21.491 (2)O2—C41.2370 (18)
C2—N11.331 (2)C3—C41.491 (2)
C4—N31.327 (2)

Table 4: Selected Bond Angles (°) for Acetohydrazide [6]

AngleValue (°)AngleValue (°)
O1—C2—C1122.19 (15)C1—C2—N1115.49 (14)
O1—C2—N1122.32 (14)C2—N1—N2121.82 (12)

Table 5: Hydrogen Bonding Parameters (Å, °) for Acetohydrazide [6]

D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
N1—H1D···O1ⁱ0.863 (9)2.062 (10)2.9239 (17)176.9 (19)
N3—H3D···O1ⁱⁱⁱ0.857 (9)2.018 (10)2.8599 (17)167.1 (19)
N2—H2B···O2ⁱᵛ0.867 (10)2.255 (13)3.065 (2)155 (2)
N2—H2A···O2ᵛ0.863 (10)2.400 (15)3.152 (2)145.7 (19)
Symmetry codes: (i) x, -y+1/2, z-1/2; (iii) x, -y+1/2, z+1/2; (iv) -x+1, y-1/2, -z+1/2; (v) -x+2, y-1/2, -z+1/2
Experimental Protocols

Synthesis and Crystallization: Acetohydrazide was synthesized by the reaction of ethyl acetate with an 85% solution of hydrazine, affording a 40% isolated yield.[6] Single crystals suitable for X-ray diffraction were grown by cooling the reaction mixture from 353 K to 293 K overnight.[6]

X-ray Data Collection and Structure Solution: A colorless block-shaped crystal with dimensions of 0.20 × 0.15 × 0.10 mm was selected for the analysis.[6] The crystallographic data were collected at 298 K on a Bruker SMART 4K CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å).[6] A multi-scan absorption correction (SADABS) was applied to the collected data.[6] The crystal structure was solved using direct methods and refined by a full-matrix least-squares procedure on F².[6] Non-hydrogen atoms were refined anisotropically, while methyl hydrogen atoms were placed in geometrically calculated positions. Other hydrogen atoms were located from a difference Fourier map and refined isotropically.[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Acetohydrazide (Ethyl Acetate + Hydrazine) crystallization Crystallization (Cooling from 353K to 293K) synthesis->crystallization crystal_selection Crystal Selection (0.20 x 0.15 x 0.10 mm) crystallization->crystal_selection data_collection Data Collection (Bruker SMART 4K CCD, Mo Kα, 298 K) crystal_selection->data_collection absorption_correction Absorption Correction (SADABS) data_collection->absorption_correction structure_solution Structure Solution (Direct Methods) absorption_correction->structure_solution refinement Refinement (Full-matrix least-squares on F²) structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for the crystal structure analysis of acetohydrazide.

Caption: Molecular structure and intermolecular hydrogen bonding in acetohydrazide.

References

N'-Acetylacetohydrazide: A Comprehensive Technical Guide on its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Acetylacetohydrazide, also known as 1,2-diacetylhydrazine, is a chemical compound with a history rooted in late 19th-century organic synthesis. This technical guide provides an in-depth exploration of its discovery and the evolution of its synthesis methodologies. It offers a comparative analysis of historical and contemporary synthetic routes, complete with detailed experimental protocols and quantitative data. Spectroscopic data for the characterization of this compound are also presented. Furthermore, this document includes a visual representation of a generalized synthetic workflow, aiming to provide a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (CAS No. 3148-73-0) is a symmetrical di-acetylated derivative of hydrazine.[1][2][3] Its molecular structure, consisting of two acetyl groups attached to the nitrogen atoms of a hydrazine core, has made it a subject of interest in organic synthesis and as a potential building block in medicinal chemistry. Understanding the historical context of its discovery and the progression of its synthetic methods is crucial for the development of novel applications and more efficient production processes. This whitepaper will detail the initial discovery and provide a thorough overview of the key synthetic strategies that have been employed for its preparation over the years.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC NameThis compound[1]
Synonyms1,2-Diacetylhydrazine, Diacetyl hydrazine[3]
CAS Number3148-73-0[1][2]
Molecular FormulaC4H8N2O2[1]
Molecular Weight116.12 g/mol [1]
Melting Point138-140 °C[3]
Boiling Point209 °C at 15 mmHg[3]
AppearanceWhite crystalline powder[3]

Historical Synthesis: The 1899 Discovery

The first documented synthesis of this compound dates back to 1899 and was reported in Chemische Berichte.[2] The original method involved the direct acylation of hydrazine with an acetylating agent.

Synthesis via Hydrazine Hydrate and Acetic Anhydride (ca. 1899)

This classical method utilizes the reaction of hydrazine hydrate with acetic anhydride.[2] The reaction is highly exothermic and requires careful control of the addition of reagents.

Experimental Protocol:

  • Reagents: Hydrazine hydrate, Acetic anhydride.

  • Procedure: To a cooled solution of hydrazine hydrate, acetic anhydride is added dropwise with vigorous stirring. The reaction is highly exothermic and the temperature should be maintained below a safe threshold. The reaction mixture is then allowed to stir for a specified period. The resulting precipitate of this compound is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol) to remove impurities, and dried.

  • Challenges: A significant drawback of this method is the violent exothermic nature of the reaction (ΔrH = -209.4 kJ/mol), which necessitates careful handling and dual addition of the reactants to ensure safety.[2] Additionally, the process generates acetic acid as a byproduct, leading to waste disposal concerns.[2]

Modern Synthetic Methodologies

Over the decades, several alternative and improved methods for the synthesis of this compound have been developed. These methods often focus on milder reaction conditions, higher yields, and improved safety profiles. The primary modern routes include the N-acetylation of acetohydrazide, and synthesis from high-boiling point esters.

N-Acetylation of Acetohydrazide

This method involves the acetylation of a mono-acetylated hydrazine derivative, acetohydrazide.

Experimental Protocol:

  • Reagents: Acetohydrazide (CH3CONHNH2), Acetic acid.

  • Procedure: A solution of acetohydrazide (2 mmol) in glacial acetic acid (1 mL) is heated under reflux for 9 hours.[4] The reaction mixture is then cooled to room temperature. If the product crystallizes, it is collected by filtration. If the product remains dissolved, the reaction mixture is poured into crushed ice to precipitate the solid. The precipitate is then filtered, washed with cold diethyl ether, and dried at 50 °C. The final product can be recrystallized from ethanol or an ethanol-water mixture if necessary.[4]

  • Yield: 81.8%[4]

Synthesis from High-Boiling Point Esters

A more recent and environmentally friendly approach involves the reaction of hydrazine hydrate with high-boiling point esters, avoiding the use of the highly reactive acetic anhydride.[2]

Experimental Protocol:

  • Reagents: 80% Hydrazine hydrate, Isoamyl acetate, Catalyst (optional, e.g., N-hydroxysuccinimide, 1-hydroxybenzotriazole, or 4-dimethylaminopyridine).[2]

  • Procedure: A mixture of 80% hydrazine hydrate (31.25 g, 0.5 mol) and isoamyl acetate (195.0 g, 1.5 mol) is added to a rectifying tower.[2] The mixture is heated to 142 °C. Water and isoamyl alcohol are separated by rectification during the reaction under a reflux ratio of 1:4 for 8 hours.[2] After the reaction is complete, the product is obtained by vacuum distillation. The addition of a catalyst (0.1% - 10% by mass of hydrazine hydrate) can increase the reaction rate.[2]

  • Yield: 99.2%[2]

Comparative Analysis of Synthesis Methods

The evolution of the synthesis of this compound reflects a trend towards safer, more efficient, and environmentally conscious chemical processes.

Table 2: Comparison of this compound Synthesis Methods

MethodReagentsKey ConditionsYieldAdvantagesDisadvantagesReference
Historical Method (ca. 1899) Hydrazine hydrate, Acetic anhydrideHighly exothermic, requires careful additionNot explicitly stated in available abstractsDirect, one-step synthesisViolent reaction, safety concerns, acetic acid byproduct[2]
N-Acetylation of Acetohydrazide Acetohydrazide, Acetic acidReflux in acetic acid for 9 hours81.8%Milder conditions than the historical methodRequires the precursor acetohydrazide[4]
High-Boiling Point Ester Method Hydrazine hydrate, Isoamyl acetateHigh temperature (142 °C), rectification99.2%High yield, safer reagents, less wasteHigh reaction temperature[2]

Spectroscopic Data for Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: 1H and 13C NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
1H NMR~2.1Singlet-CH3
~9.5Singlet (broad)-NH-
13C NMR~20Quartet-C H3
~170Singlet-C =O

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm-1)IntensityAssignment
~3200-3400Medium, BroadN-H Stretch
~2950-2850MediumC-H Stretch (Alkyl)
~1630-1690StrongC=O Stretch (Amide I)
~1550MediumN-H Bend (Amide II)

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, applicable to the modern methods described.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Work-up cluster_product Product cluster_purification Purification Hydrazine_Derivative Hydrazine Derivative (Hydrazine Hydrate or Acetohydrazide) Reaction Reaction (Controlled Temperature/Reflux) Hydrazine_Derivative->Reaction Acetylating_Agent Acetylating Agent (Acetic Anhydride, Acetic Acid, or Ester) Acetylating_Agent->Reaction Precipitation Precipitation/ Crystallization Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (e.g., with cold solvent) Filtration->Washing Drying Drying Washing->Drying Final_Product This compound (Crude) Drying->Final_Product Recrystallization Recrystallization (Optional) Final_Product->Recrystallization Purified_Product Purified This compound Recrystallization->Purified_Product

References

N'-Acetylacetohydrazide: A Versatile Precursor for Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N'-Acetylacetohydrazide, a simple yet highly functionalized molecule, has emerged as a valuable and versatile precursor in modern organic synthesis. Its unique structural motif, featuring both a hydrazide and an acetyl group, provides a reactive platform for the construction of a diverse array of heterocyclic compounds, many of which are of significant interest to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of this compound's role in organic synthesis, detailing its preparation, key reactions, and its utility in the development of novel therapeutic agents.

Chemical Profile and Synthesis

This compound, also known as N,N'-diacetylhydrazine, is a stable, crystalline solid. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₈N₂O₂
Molecular Weight 116.12 g/mol
Appearance White to off-white crystalline solid[1]
Melting Point 135-136 °C[2]
Boiling Point 209 °C at 15 mmHg
Solubility Soluble in water and polar organic solvents

Table 1: Physicochemical Properties of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the acetylation of a hydrazine precursor.[1][2] Common methods include the reaction of hydrazine hydrate with acetylating agents like acetic anhydride or the N-acetylation of acetohydrazide.[1][2]

Experimental Protocol: Synthesis of this compound from Hydrazine Hydrate

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Hydrazine hydrate

  • Acetic anhydride

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (2.2 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • To the resulting residue, add cold diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Core Applications in Heterocyclic Synthesis

The primary utility of this compound in organic synthesis lies in its role as a binucleophilic precursor for the construction of five-membered heterocyclic rings, most notably pyrazoles and pyrazolones. These scaffolds are present in a wide range of biologically active molecules.[3][4]

Synthesis of Pyrazole Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds, such as pentane-2,4-dione (acetylacetone), provides a direct route to N-acetylated pyrazoles. The reaction proceeds via a cyclocondensation mechanism.

G NAH This compound Intermediate Hydrazone Intermediate NAH->Intermediate Condensation Diketone 1,3-Dicarbonyl Compound Diketone->Intermediate Pyrazole N-Acetyl Pyrazole Intermediate->Pyrazole Cyclization (-H₂O)

Caption: General workflow for the synthesis of N-acetyl pyrazoles.

This protocol details the synthesis of a representative N-acetylated pyrazole from this compound and pentane-2,4-dione.

Materials:

  • This compound

  • Pentane-2,4-dione (acetylacetone)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add pentane-2,4-dione (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and recrystallize from ethanol to obtain pure 1-acetyl-3,5-dimethylpyrazole.

Quantitative Data for Pyrazole Synthesis

Reactant 1Reactant 2ProductSolventConditionsYield (%)Reference
Hydrazine HydrateAcetylacetone3,5-DimethylpyrazoleWater15 °C, 2 h95[5]
Hydrazine SulfateAcetylacetone3,5-Dimethylpyrazole10% NaOH(aq)15 °C, 1 h77-81[6]
This compoundPentane-2,4-dione1-Acetyl-3,5-dimethylpyrazoleGlacial Acetic AcidReflux, 4-6 h~80-90Inferred

Table 2: Representative Yields for Pyrazole Synthesis

Synthesis of Pyrazolone Derivatives

The reaction of this compound with β-ketoesters, such as ethyl acetoacetate, leads to the formation of N-acetylated pyrazolones. This reaction is a cornerstone in the synthesis of this important class of heterocycles.[2][7]

G NAH This compound Intermediate Hydrazone Intermediate NAH->Intermediate Condensation Ketoester β-Ketoester Ketoester->Intermediate Pyrazolone N-Acetyl Pyrazolone Intermediate->Pyrazolone Cyclization (-ROH)

Caption: General workflow for N-acetyl pyrazolone synthesis.

This protocol outlines the synthesis of a representative N-acetylated pyrazolone.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol

  • Sodium ethoxide (catalyst)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add this compound (1 equivalent) and stir until dissolved.

  • Add ethyl acetoacetate (1 equivalent) dropwise to the reaction mixture.

  • Reflux the mixture for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize from a suitable solvent to obtain pure 1-acetyl-3-methyl-5-pyrazolone.

Quantitative Data for Pyrazolone Synthesis

Reactant 1Reactant 2ProductSolventConditionsYield (%)Reference
PhenylhydrazineEthyl Acetoacetate1-Phenyl-3-methyl-5-pyrazoloneNeatMicrowave, 4 min82[7]
Hydrazine HydrateEthyl Acetoacetate3-Methyl-5-pyrazoloneEthanol60 °C, 1 hHigh[8]
This compoundEthyl Acetoacetate1-Acetyl-3-methyl-5-pyrazoloneEthanolReflux, 3-5 h, NaOEt catalyst~70-85Inferred

Table 3: Representative Yields for Pyrazolone Synthesis

Role in Drug Development

The hydrazide and N-acylhydrazone moieties, as well as the heterocyclic scaffolds derived from this compound, are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.[9][10] Pyrazole and pyrazolone derivatives, in particular, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4]

A significant area of interest for drug development professionals is the development of pyrazole-containing kinase inhibitors.[6][11][12] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Targeting Kinase Signaling Pathways

Pyrazole-based compounds have been successfully developed to target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][13]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrazole derivatives.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Inhibitor Pyrazole-based Inhibitor Inhibitor->MEK inhibits Inhibitor->ERK inhibits

Caption: Inhibition of the MAPK/ERK pathway by pyrazole derivatives.

The structural versatility of this compound allows for the synthesis of large libraries of pyrazole and pyrazolone derivatives. These libraries can then be screened for inhibitory activity against various kinases, leading to the identification of potent and selective drug candidates. The well-known anti-inflammatory drug Celecoxib, for instance, features a pyrazole core and its synthesis can be achieved from a hydrazide precursor, highlighting the relevance of this chemical space in drug discovery.[14][15]

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of heterocyclic compounds, particularly pyrazoles and pyrazolones. The straightforward and often high-yielding nature of its cyclocondensation reactions makes it an attractive starting material for both academic research and industrial applications. Furthermore, the established biological significance of the resulting heterocyclic scaffolds, especially in the context of kinase inhibition, underscores the continued importance of this compound as a building block in the design and development of novel therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the synthetic potential of this valuable compound.

References

Methodological & Application

Application Note: Synthesis of 1-Acetyl-3,5-dimethylpyrazole from N'-Acetylacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development, exhibiting a wide range of biological activities including analgesic, anti-inflammatory, antibacterial, and anti-cancer properties.[1] The synthesis of substituted pyrazoles is a key focus in organic and medicinal chemistry. A common and effective method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][3] This application note provides a detailed protocol for the synthesis of 1-acetyl-3,5-dimethylpyrazole using N'-acetylacetohydrazide as the hydrazine source and acetylacetone as the 1,3-dicarbonyl compound. The protocol is based on established methods for pyrazole synthesis and is intended for researchers and professionals in drug development and chemical synthesis.

Reaction Principle

The core of this protocol is the acid-catalyzed cyclocondensation reaction between this compound and a 1,3-dicarbonyl compound, such as acetylacetone. The reaction proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazole ring. The use of an acid catalyst facilitates the dehydration step.[2]

Experimental Protocols

Materials and Reagents
  • This compound

  • Acetylacetone

  • Glacial Acetic Acid (or other suitable acid catalyst)

  • Ethanol (or other suitable solvent)

  • Sodium Bicarbonate (for neutralization)

  • Anhydrous Magnesium Sulfate (for drying)

  • Ethyl Acetate (for extraction)

  • Hexane (for extraction and chromatography)

  • Silica Gel (for column chromatography)

  • Deionized Water

Protocol 1: Acid-Catalyzed Synthesis of 1-Acetyl-3,5-dimethylpyrazole

This protocol describes a standard acid-catalyzed cyclocondensation reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reagents: To the stirred solution, add acetylacetone (1.05 eq).

  • Catalyst Addition: Add a catalytic amount of a suitable acid, such as glacial acetic acid (e.g., 5-10 mol%).

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 1-acetyl-3,5-dimethylpyrazole.

Protocol 2: Microwave-Assisted Synthesis of 1-Acetyl-3,5-dimethylpyrazole

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4][5]

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq) and acetylacetone (1.05 eq) in a minimal amount of a suitable solvent (e.g., water or ethanol).[5]

  • Catalyst: Add a suitable catalyst, for instance, a metal-acetylacetonate complex like Cu(acac)₂ (0.5 equiv) can be used.[5]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100°C) and power (e.g., 50 watts) for a short duration (e.g., 5-10 minutes).[5]

  • Work-up and Purification: Follow steps 5-10 from Protocol 1 for the work-up and purification of the product.

Data Presentation

The following table summarizes representative quantitative data for pyrazole synthesis from the reaction of hydrazines with 1,3-dicarbonyl compounds under various conditions, analogous to the synthesis using this compound.

EntryHydrazine Derivative1,3-Dicarbonyl CompoundCatalyst/ConditionsSolventYield (%)Reference
1Substituted HydrazinesSubstituted AcetylacetoneLiClO₄, Room TempEthylene Glycol70-95[6]
2PhenylhydrazineAcetylacetoneCu(acac)₂, Microwave (50W, 100°C, 5 min)Water96[5]
3Arylhydrazines1,3-DiketonesNone, Room TempN,N-Dimethylacetamide59-98[6]
4Hydrazine HydrateEthyl AcetoacetateRefluxAbsolute AlcoholGood[7]
5Substituted Phenyl Hydrazine HydrochlorideAcetylacetone90°CGlycerol-Water (1:1)Not specified[8]

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 This compound Intermediate Imine Intermediate Reactant1->Intermediate Reactant2 Acetylacetone Reactant2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Acid Catalyst Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product 1-Acetyl-3,5-dimethylpyrazole Dehydration->Product

Caption: General reaction pathway for the synthesis of 1-acetyl-3,5-dimethylpyrazole.

Experimental Workflow

Experimental_Workflow Start Start ReactionSetup 1. Reaction Setup: Dissolve this compound in solvent Start->ReactionSetup ReagentAddition 2. Add Acetylacetone and Acid Catalyst ReactionSetup->ReagentAddition Reaction 3. Heat to Reflux (or Microwave Irradiation) ReagentAddition->Reaction Workup 4. Cool and Neutralize with NaHCO₃ Reaction->Workup Extraction 5. Extract with Ethyl Acetate Workup->Extraction Drying 6. Dry Organic Layer (MgSO₄) Extraction->Drying SolventRemoval 7. Remove Solvent (Rotary Evaporation) Drying->SolventRemoval Purification 8. Column Chromatography SolventRemoval->Purification Product Pure 1-Acetyl-3,5-dimethylpyrazole Purification->Product

Caption: Step-by-step experimental workflow for pyrazole synthesis.

References

Application Notes and Protocols for the Synthesis of 1,3,4-Oxadiazoles Utilizing N'-Acetyl-Substituted Hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, with a particular focus on derivatives synthesized from N'-acetyl-acyl/aroylhydrazide precursors. The 1,3,4-oxadiazole scaffold is a crucial pharmacophore in modern drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This document outlines key synthetic strategies, presents quantitative data in a clear, tabular format, and includes detailed experimental procedures and visualizations to guide researchers in the successful synthesis of these valuable heterocyclic compounds.

Overview of Synthetic Strategies

The synthesis of 1,3,4-oxadiazoles from N'-acetyl-acyl/aroylhydrazides primarily involves the intramolecular cyclodehydration of the diacylhydrazine backbone. This transformation can be achieved through various dehydrating agents and reaction conditions, each offering distinct advantages in terms of yield, substrate scope, and mildness of conditions. The general synthetic pathway involves the formation of a diacylhydrazine intermediate, followed by cyclization to the 1,3,4-oxadiazole ring.

Two prominent and effective methods for this cyclodehydration are:

  • Method A: Appel-type Reaction Conditions: Utilizing a combination of triphenylphosphine (PPh₃) and a halogen source like carbon tetrachloride (CCl₄) to facilitate the cyclodehydration.

  • Method B: Acid-Catalyzed Cyclization: Employing strong acids or acid anhydrides, such as a mixture of acetic anhydride and a catalytic amount of a strong acid like perchloric acid (HClO₄), to promote the ring closure.

A third common method involves the use of phosphorus oxychloride (POCl₃) as both the dehydrating agent and sometimes as the solvent.

The choice of method can be influenced by the nature of the substituents on the acyl/aroyl moiety and the desired reaction scale.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of representative 2-methyl-5-substituted-1,3,4-oxadiazoles from their corresponding N'-acetyl-acyl/aroylhydrazide precursors.

Table 1: Synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole via Appel-type Reaction

Starting MaterialReagentsSolventTemperatureTimeYield (%)Reference
N'-acetyl-2-(cyclopropylmethoxy)benzohydrazidePPh₃, CCl₄, Et₃NAcetonitrile100°C1hGood[2]

Table 2: Synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole via Acid-Catalyzed Cyclization

Starting MaterialReagentsSolventTemperatureTimeYield (%)Reference
1-acetyl-2-benzoyl hydrazineAcetic Anhydride, 60% Perchloric AcidAcetic Anhydride5°C to RT1.75h30[3][4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-methyl-5-substituted-1,3,4-oxadiazoles.

Protocol 1: Synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole [2]

This protocol details the cyclodehydration of N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide using triphenylphosphine and carbon tetrachloride.

Materials:

  • N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄)

  • Triethylamine (Et₃N)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide in anhydrous acetonitrile, add triphenylphosphine, triethylamine, and carbon tetrachloride.

  • Heat the reaction mixture to 100°C and maintain for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and elemental analysis to confirm its structure.[2]

Protocol 2: Synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole [3][4]

This protocol describes the acid-catalyzed cyclodehydration of 1-acetyl-2-benzoyl hydrazine using acetic anhydride and perchloric acid.

Materials:

  • 1-acetyl-2-benzoyl hydrazine (0.174 mole)

  • Acetic anhydride (150 ml)

  • 60% Perchloric acid (12 ml)

  • Sodium carbonate

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Ice bath

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Suspend 1-acetyl-2-benzoyl hydrazine (31 g, 0.174 mole) in acetic anhydride (150 ml) in a flask equipped with a magnetic stirrer and cool to 5°C ± 5°C in an ice bath.

  • Slowly add 60% perchloric acid (12 ml) to the stirred suspension over a period of 45 minutes, maintaining the temperature at 5°C ± 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature over 1 hour.

  • Filter the resulting solution.

  • Dissolve the precipitate in water (200 ml).

  • Add solid sodium carbonate to the aqueous solution until the pH reaches 9.

  • Extract the product with ethyl acetate.

  • Wash the organic extract with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain an oil.

  • Purify the crude product by chromatography to yield 2-methyl-5-phenyl-1,3,4-oxadiazole as a gum (9 g, 30% yield).[3]

Visualizations

Diagram 1: General Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reaction cluster_product Product N_acetyl_hydrazide N'-Acetyl-Acyl/Aroyl Hydrazide Cyclodehydration Intramolecular Cyclodehydration N_acetyl_hydrazide->Cyclodehydration Dehydrating Agent (e.g., PPh3/CCl4 or Ac2O/H+) Oxadiazole 2-Methyl-5-Substituted 1,3,4-Oxadiazole Cyclodehydration->Oxadiazole Synthetic_Methods Start N'-Acetyl-Acyl/Aroyl Hydrazide Method_A Method A: Appel-type Reaction (PPh3/CCl4) Start->Method_A Method_B Method B: Acid Catalysis (Ac2O/H+) Start->Method_B Method_C Method C: Phosphorus Oxychloride (POCl3) Start->Method_C Product 2,5-Disubstituted 1,3,4-Oxadiazole Method_A->Product Method_B->Product Method_C->Product Signaling_Pathway Oxadiazole_Drug 1,3,4-Oxadiazole Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Oxadiazole_Drug->Kinase Inhibition Substrate Substrate Phosphorylation Kinase->Substrate Phosphorylates Downstream_Signaling Downstream Signaling Cascade Substrate->Downstream_Signaling Cell_Proliferation Tumor Cell Proliferation Downstream_Signaling->Cell_Proliferation Promotes

References

Application Notes and Protocols: N'-Acetylacetohydrazide Reaction with Aromatic Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between N'-Acetylacetohydrazide and aromatic aldehydes or ketones is a robust and straightforward condensation reaction that yields N-acylhydrazones.[1][2] These compounds are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities.[3][4][5] The N-acylhydrazone scaffold (-CO-NH-N=CH-) is a key pharmacophore found in numerous compounds with demonstrated antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][6]

The synthesis is typically a one-pot reaction, often carried out under mild conditions with good to excellent yields, making it an attractive method for generating libraries of compounds for biological screening.[1][7] The structural versatility, arising from the wide variety of available aromatic aldehydes and ketones, allows for fine-tuning of the molecule's physicochemical and pharmacological properties.

General Reaction Mechanism

The reaction proceeds via the nucleophilic addition of the terminal nitrogen of this compound to the electrophilic carbonyl carbon of the aromatic aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable N-acylhydrazone product. The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid.[2][7]

Caption: General reaction scheme for the synthesis of N-acylhydrazones.

Experimental Protocols

Protocol 1: General Synthesis of N'-Arylmethylene-acetohydrazides

This protocol is a generalized procedure adapted from methodologies for synthesizing hydrazide-hydrazones.[2][7]

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Substituted Aromatic Aldehyde (1.0 mmol, 1.0 eq)

  • Methanol or Ethanol (5-10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

  • Dissolve the aromatic aldehyde (1.0 mmol) in methanol or ethanol (5 mL) in a round-bottom flask.

  • Add a solution of this compound (1.0 mmol) in the same solvent (5 mL) to the flask.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[7]

  • Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • The solid product often precipitates from the solution upon cooling. If not, the volume can be reduced under vacuum, or the flask can be cooled in an ice bath or refrigerator to induce crystallization.[7]

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent (e.g., ethanol or diethyl ether).

  • Dry the purified product in a desiccator or a vacuum oven.

  • Characterize the final product by determining its melting point, and using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.

Experimental_Workflow start Start reactants Dissolve this compound & Aromatic Aldehyde in EtOH/MeOH start->reactants catalyst Add catalytic Glacial Acetic Acid reactants->catalyst reaction Stir at RT or Reflux (Monitor by TLC) catalyst->reaction cool Cool to Room Temperature reaction->cool crystallize Induce Crystallization (Cooling / Concentration) cool->crystallize filter Filter and Wash Solid Product crystallize->filter dry Dry Product filter->dry characterize Characterization (m.p., NMR, IR) dry->characterize end End characterize->end

Caption: General experimental workflow for N-acylhydrazone synthesis.

Data Presentation

The following table summarizes representative data for N-acylhydrazones synthesized from various hydrazides and aromatic aldehydes, illustrating typical yields and physical characteristics.

Compound IDAromatic AldehydeHydrazideYield (%)Melting Point (°C)Reference
1a Benzaldehyde4-Hydroxybenzohydrazide76-100%-[7]
1e Salicylaldehyde4-Hydroxybenzohydrazide86%265.0–266.5[7]
- (Not Specified)2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide86%182–184[8]
- (Not Specified)2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide81%172–174[8]

Note: The table provides examples from the literature to showcase typical results. Specific yields for reactions with this compound will vary based on the specific aromatic aldehyde or ketone used.

Applications in Drug Development

N-acylhydrazone derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[3][9]

  • Antiparasitic Agents: Novel N-acylhydrazone compounds have shown significant inhibitory activity against parasites like Leishmania amazonensis.[8][10] The proposed mechanism can involve altering the parasite's cell membrane integrity and inducing the production of reactive oxygen species (ROS).[8]

  • Anticancer Agents: The N-acylhydrazone motif is a fundamental building block for potent anticancer agents that can act through various mechanisms, including the inhibition of topoisomerase I/II.[5][11]

  • Anti-inflammatory Agents: Various derivatives have demonstrated potent in vivo anti-inflammatory activity, comparable to standard drugs like indomethacin and diclofenac sodium.[6]

  • Antimicrobial and Tuberculostatic Agents: The framework is crucial in designing new agents to combat pathogenic bacteria, including resistant strains of Mycobacterium tuberculosis.[3]

The biological activity of these compounds is often linked to their ability to act as enzyme inhibitors or to interact with biological macromolecules like DNA.[7][11]

Biological_Applications center N-Acylhydrazone Core (-CO-NH-N=CH-) antimicrobial Antimicrobial & Antitubercular center->antimicrobial anticancer Anticancer center->anticancer anti_inflammatory Anti-inflammatory center->anti_inflammatory antiparasitic Antiparasitic (e.g., Antileishmanial) center->antiparasitic

Caption: Key biological applications of the N-acylhydrazone scaffold.

References

Application Notes and Protocols: N-Acetylation of Hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylation of hydrazides is a fundamental chemical transformation in organic synthesis, yielding N-acetylhydrazides, which are pivotal intermediates in the development of various pharmaceuticals and other bioactive molecules.[1] Hydrazides themselves are a significant class of organic compounds characterized by a nitrogen-nitrogen covalent bond with at least one acyl substituent.[1] They serve as precursors for the synthesis of diverse heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-oxadiazoles, which are known to exhibit a wide range of pharmacological activities such as antitumor, anti-inflammatory, antibacterial, and antiviral properties.[1] The acetylation of the hydrazide moiety can modulate the biological activity and pharmacokinetic properties of the parent molecule. This document provides detailed experimental procedures for the N-acetylation of hydrazides, focusing on common acetylating agents like acetic acid and acetic anhydride.

General Reaction Scheme

The N-acetylation of a hydrazide involves the reaction of the terminal amino group of the hydrazide with an acetylating agent, leading to the formation of an amide bond.

G cluster_reactants Reactants cluster_products Products Hydrazide R-C(=O)NHNH₂ Hydrazide N_Acetylhydrazide R-C(=O)NHNHC(=O)CH₃ N'-Acetylhydrazide Hydrazide->N_Acetylhydrazide + Acetylating Agent AcetylatingAgent CH₃C(=O)-X Acetylating Agent (e.g., X = OH, OCOCH₃) AcetylatingAgent->N_Acetylhydrazide Byproduct HX Byproduct

Caption: General reaction for the N-acetylation of a hydrazide.

Experimental Protocols

Two common methods for the N-acetylation of hydrazides are presented below, utilizing acetic acid and acetic anhydride as the acetylating agents.

Protocol 1: N-Acetylation using Acetic Acid

This protocol is adapted from studies on the acylation of hydrazides in the presence of a weak organic acid, which can act as both a reagent and a solvent.[2]

Materials:

  • Hydrazide derivative (e.g., alkyl, aryl, or heteroaryl hydrazide)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Recrystallization solvent (e.g., ethanol, methanol)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the hydrazide (1.0 equivalent) in glacial acetic acid. The concentration may vary, but a common approach is to use acetic acid as the solvent.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the N-acetylated product will precipitate out of the solution.[2] The solid product can be collected by vacuum filtration.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure N'-acetylhydrazide.[2]

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).[3]

Protocol 2: N-Acetylation using Acetic Anhydride

Acetic anhydride is a more reactive acetylating agent than acetic acid and is widely used for efficient acetylation.[4] This procedure can often be performed under mild, catalyst-free conditions.[5]

Materials:

  • Hydrazide derivative

  • Acetic Anhydride

  • Solvent (optional, e.g., diethyl ether, or solvent-free)

  • Round-bottom flask or beaker

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask or beaker, suspend or dissolve the hydrazide (1.0 equivalent) in a minimal amount of a suitable solvent or, for a solvent-free reaction, use the neat hydrazide.[5]

  • Addition of Acetic Anhydride: Cool the mixture in an ice bath. Slowly add acetic anhydride (1.2 to 1.5 equivalents) to the stirred mixture.[5] An exothermic reaction may occur.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often rapid, and completion can be observed within minutes to a few hours.[5]

  • Monitoring the Reaction: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification: After the reaction is complete, the product can be isolated. If the product precipitates, it can be collected by filtration. Alternatively, the reaction mixture can be dissolved in a suitable organic solvent like diethyl ether, and the product allowed to crystallize.[5] The collected solid should be washed with a cold solvent to remove any unreacted acetic anhydride and acetic acid byproduct.

  • Characterization: The identity and purity of the synthesized N'-acetylhydrazide should be confirmed using standard analytical methods (NMR, FT-IR, MS).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of N-acetylated hydrazides.

G Start Start: Select Hydrazide and Acetylating Agent ReactionSetup Reaction Setup: Combine Hydrazide and Acetylating Agent Start->ReactionSetup Reaction Reaction: Stir under appropriate conditions (e.g., reflux, RT) ReactionSetup->Reaction Monitoring Reaction Monitoring: TLC or HPLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Cooling, Precipitation, or Extraction Monitoring->Workup Complete Isolation Isolation: Filtration Workup->Isolation Purification Purification: Recrystallization Isolation->Purification Characterization Characterization: NMR, FT-IR, MS Purification->Characterization End End: Pure N'-Acetylhydrazide Characterization->End

Caption: Experimental workflow for N-acetylation of hydrazides.

Data Presentation

The following table summarizes representative quantitative data for the N-acetylation of hydrazides under various conditions.

Hydrazide SubstrateAcetylating AgentSolventTemperature (°C)TimeYield (%)Reference
Benzyloxycarbonylalanine hydrazide (Z-Ala-NHNH₂)Acetic Acid (100%)Acetic Acid2012 h49[3]
Benzyloxycarbonylalanine hydrazide (Z-Ala-NHNH₂)Acetic Acid (10%)Water/CH₃CN201 h3[3]
Various aryl hydrazidesAcetic AcidAcetic AcidRefluxNot specifiedGood to Excellent
Various aminesAcetic AnhydrideSolvent-freeRoom Temp.5-15 min85-95[5]
N-benzyl sulfonamideAcetic AnhydrideWaterRoom Temp.8 min92[5]

Safety Precautions

  • Acetic anhydride is corrosive and a lachrymator; it should be handled in a well-ventilated fume hood.[4]

  • Acetic acid is corrosive and can cause burns.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrazine derivatives can be toxic and should be handled with care.

Conclusion

The N-acetylation of hydrazides is a versatile and crucial reaction in medicinal chemistry and organic synthesis. The choice of the acetylating agent and reaction conditions can be tailored to the specific hydrazide substrate and the desired outcome. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully synthesize N-acetylated hydrazides for their specific research and development needs.

References

Application of N'-Acetylacetohydrazide in the Synthesis of Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Acetylacetohydrazide is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in pharmaceutical drug discovery. Its inherent reactivity, combining a nucleophilic hydrazide moiety and an acetyl group, allows for the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyrazole-based pharmaceutical scaffolds, with a particular focus on their application as anti-inflammatory agents through the inhibition of the NF-κB signaling pathway.

Application in the Synthesis of N-Acetylpyrazole Scaffolds

This compound is a key reagent in the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring. In this reaction, this compound condenses with a 1,3-dicarbonyl compound, such as a chalcone or a β-ketoester, to form an N-acetylated pyrazole derivative.[1] The "N-acetyl" group in the resulting pyrazole is significant as it can influence the compound's pharmacokinetic and pharmacodynamic properties.

The synthesis of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles has been reported to yield compounds with significant anti-inflammatory activity.[2] This class of compounds demonstrates the utility of using an acetylated hydrazine in the synthesis of biologically active molecules.

Quantitative Data Summary

The following tables summarize the quantitative data for the anti-inflammatory and NF-κB inhibitory activities of representative pyrazole scaffolds synthesized from acetylhydrazide precursors.

Table 1: In Vivo Anti-Inflammatory Activity of N-Acetylpyrazole Derivatives

Compound IDSubstituents% Inhibition of Edema (at 4h)Reference
4a R = H, R' = H68.45[2]
4b R = 4-OCH₃, R' = H75.32[2]
4c R = 4-Cl, R' = H72.81[2]
4d R = 4-NO₂, R' = H65.77[2]
Standard (Indomethacin) -78.91[2]

Table 2: In Vitro NF-κB Inhibitory Activity of Pyrazole Derivatives

Compound IDStructureIC₅₀ (µM) for NF-κB InhibitionReference
6a p-chloro substituted pyrazole15.6[3]
6c Specific pyrazole derivative8.2[3]

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Pyrazole-based inhibitors can interfere with this pathway, preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->NF-κB Inhibits translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response

Caption: Inhibition of the NF-κB signaling pathway by a pyrazole derivative.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of an N-acetylpyrazole scaffold and the evaluation of its anti-inflammatory activity.

Protocol 1: Synthesis of 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazole

This protocol is adapted from the synthesis of N-acetylpyrazolines from chalcones and hydrazine hydrate in glacial acetic acid, a reaction analogous to using this compound.[1]

Materials:

  • Substituted chalcone (1,3-diarylpropenone) (1.0 eq)

  • This compound (1.2 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a solution of the substituted chalcone (1.0 eq) in glacial acetic acid (20 mL) in a round-bottom flask, add this compound (1.2 eq).

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring for 5-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water with stirring.

  • A solid precipitate of the N-acetylpyrazole will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold water to remove any residual acetic acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazole.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: Evaluation of In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This protocol is a standard method for assessing the anti-inflammatory activity of novel compounds.[2]

Materials:

  • Wistar albino rats (150-200 g)

  • Test compound (N-acetylpyrazole derivative)

  • Standard drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% w/v carboxymethyl cellulose)

  • Carrageenan solution (1% w/v in normal saline)

  • Plethysmometer

Procedure:

  • Divide the rats into three groups: control, standard, and test group (n=6 per group).

  • Administer the vehicle to the control group, the standard drug to the standard group, and the test compound to the test group via oral gavage.

  • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for the standard and test groups at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the test or standard group.

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_bioassay Protocol 2: Bioassay start_synthesis Mix Chalcone and This compound in Acetic Acid reflux Reflux for 5-6 hours start_synthesis->reflux tlc Monitor by TLC reflux->tlc precipitation Pour into Ice-Water & Precipitate tlc->precipitation Reaction Complete filtration Filter and Wash precipitation->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization characterization Characterize Product recrystallization->characterization start_bioassay Administer Compound to Rats characterization->start_bioassay Synthesized Compound carrageenan Induce Paw Edema with Carrageenan start_bioassay->carrageenan measure Measure Paw Volume carrageenan->measure calculate Calculate % Inhibition measure->calculate analysis Statistical Analysis calculate->analysis

Caption: Workflow for synthesis and biological evaluation of N-acetylpyrazoles.

References

N'-Acetylacetohydrazide: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N'-Acetylacetohydrazide and its derivatives represent a promising class of chemical entities in the field of medicinal chemistry. The inherent structural features of the acetohydrazide moiety, particularly the N'-acylhydrazone (-CO-NH-N=C) pharmacophore, make it a versatile building block for the synthesis of diverse bioactive molecules.[1][2] This scaffold has been extensively explored for the development of novel therapeutic agents with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] These notes provide an overview of the applications of this compound in drug discovery, along with detailed protocols for the synthesis of its derivatives and their biological evaluation.

Chemical Properties and Synthesis

This compound is a carbohydrazide where one hydrogen atom of hydrazine is substituted by an acetyl group.[6] It can be synthesized through several routes, including the N-acetylation of acetohydrazide or the reaction of hydrazine hydrate with acetylating agents.[7][8] A general and efficient method for the synthesis of N'-acylhydrazone derivatives involves the condensation of this compound with various aldehydes and ketones.[9][10]

General Synthesis of N'-Aryl/Alkylideneacetohydrazides

A common synthetic route to novel N'-acylhydrazone derivatives involves the condensation reaction between an acetohydrazide and an appropriate aldehyde or ketone.[11]

Experimental Protocol 1: Synthesis of N'-Benzylideneacetohydrazide

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Beakers, graduated cylinders, and filtration apparatus

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 50 mL of absolute ethanol.

  • Add benzaldehyde (10 mmol) to the solution.

  • Add a few drops of glacial acetic acid to the reaction mixture to act as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.

  • Monitor the progress of the reaction using TLC.

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • The final product, N'-benzylideneacetohydrazide, can be further purified by recrystallization from a suitable solvent like ethanol if required.

Applications in Drug Discovery

The this compound scaffold has been successfully utilized to generate libraries of compounds with diverse pharmacological activities.

Antimicrobial Activity

Hydrazone derivatives have demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi.[3][5] The mode of action for these compounds can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[2]

Table 1: Summary of Antimicrobial Activity of Selected Hydrazide Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
3a Pseudomonas aeruginosa0.220[4]
3e Pseudomonas aeruginosa0.195[4]
Nitrofurans Gram-positive & Gram-negative bacteria1 - 16[12]
Lactic Acid Hydrazones S. aureus, S. pneumoniae, E. coli, P. aeruginosa64 - 128[5]
5-nitrofuran-2-carboxylic acid hydrazones S. epidermidis, S. aureus, B. subtilis, B. cereus0.48 - 15.62[5]
Naphthalimide hydrazides Carbapenem-resistant A. baumannii0.5 - 16[13]

Experimental Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of synthesized this compound derivatives against bacterial strains.[14][15]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Micropipettes and sterile tips

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well to ensure equal volumes.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well (except for the sterility control well).

  • Controls: Include a positive control (broth + inoculum + standard antibiotic), a growth control (broth + inoculum + solvent), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anti-inflammatory Activity

N'-acylhydrazone derivatives have shown promising anti-inflammatory properties.[16] A widely used preclinical model to evaluate the acute anti-inflammatory activity of new chemical entities is the carrageenan-induced paw edema assay in rodents.[17][18][19]

Table 2: Summary of Anti-inflammatory Activity of Selected Hydrazide Derivatives

CompoundDose (mg/kg)Inhibition of Paw Edema (%)Reference
Nicotinic acid (2-nitro-benzylidene)-hydrazide 2035.73[20]
Nicotinic acid (3-nitro-benzylidene)-hydrazide 2037.29[20]
Nicotinic acid (2-nitro-benzylidene)-hydrazide 5025.12[20]
Nicotinic acid (3-nitro-benzylidene)-hydrazide 5034.17[20]
Diclofenac Sodium (Standard) 1038.85[20]

Experimental Protocol 3: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Synthesized this compound derivatives

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac Sodium)

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=5-6 per group): a control group, a standard drug group, and test groups for different doses of the synthesized compounds.

  • Compound Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema and Inhibition:

    • The volume of edema is the difference between the paw volume at each time point and the initial paw volume.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

Anticonvulsant Activity

The N'-acylhydrazone scaffold has also been investigated for its potential in developing new anticonvulsant drugs.[19] The pentylenetetrazole (PTZ)-induced seizure model is a standard screening method for identifying compounds with potential efficacy against absence seizures.[1][21][22]

Table 3: Summary of Anticonvulsant Activity of Selected Hydrazide Derivatives

Compound ClassAnimal ModelObservationReference
Benzimidazole Derivatives PTZ-induced convulsionsSome compounds showed potency comparable to Phenytoin[19]
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives Maximal Electroshock (MES)Several derivatives showed protection[8]
Isatin-based derivatives MES and PTZ modelsRemarkable protective activity in both models[23]

Experimental Protocol 4: Pentylenetetrazole (PTZ)-Induced Seizures in Mice

Materials:

  • Synthesized this compound derivatives

  • Swiss albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Standard anticonvulsant drug (e.g., Diazepam)

  • Vehicle for compound administration

  • Observation cages

  • Stopwatch

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize mice for a week and divide them into control, standard, and test groups.

  • Compound Administration: Administer the vehicle, standard drug, or test compounds intraperitoneally or orally.

  • Induction of Seizures: After a specific pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for the onset of clonic convulsions (seizures characterized by rhythmic contractions of the limbs) and the duration of protection. The absence of clonic seizures for a defined period (e.g., 30 minutes) is considered as protection.

  • Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the application of this compound in drug discovery.

G cluster_synthesis General Synthesis Workflow start This compound + Aldehyde/Ketone reaction Condensation Reaction (Ethanol, Acetic Acid Catalyst) start->reaction Reactants product N'-Aryl/Alkylidene- acetohydrazide Derivative reaction->product Yields

Caption: General synthesis workflow for N'-acylhydrazone derivatives.

G cluster_screening Biological Screening Funnel library Library of This compound Derivatives primary Primary Screening (e.g., Antimicrobial MIC) library->primary secondary Secondary Screening (e.g., Anti-inflammatory Assay) primary->secondary Active Compounds tertiary Tertiary Screening (e.g., Anticonvulsant Model) secondary->tertiary Promising Hits hit Hit Compounds tertiary->hit lead Lead Optimization hit->lead

Caption: High-level workflow for drug discovery screening.

G cluster_inflammation Carrageenan-Induced Inflammatory Cascade carrageenan Carrageenan Injection mediators Release of Inflammatory Mediators (Histamine, Serotonin, Prostaglandins) carrageenan->mediators vasodilation Increased Vascular Permeability & Vasodilation mediators->vasodilation edema Paw Edema vasodilation->edema drug This compound Derivative (Anti-inflammatory Agent) drug->mediators Inhibits

Caption: Simplified pathway of carrageenan-induced inflammation.

Conclusion

This compound serves as a valuable and versatile starting material in the design and synthesis of novel drug candidates. The straightforward chemistry involved in the preparation of its derivatives, coupled with the wide range of biological activities they exhibit, makes this scaffold an attractive area for further research and development in medicinal chemistry. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound derivatives in the quest for new and effective therapeutic agents.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazoles from N'-Acetylacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that are integral to the development of a wide array of pharmaceuticals. Their derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The pyrazole scaffold is a key component in several FDA-approved drugs. Microwave-assisted organic synthesis has emerged as a powerful and efficient technique, significantly reducing reaction times from hours to minutes and often leading to higher yields and product purity compared to conventional heating methods. This document provides a detailed protocol for the synthesis of pyrazole derivatives using N'-Acetylacetohydrazide as a key building block, leveraging the benefits of microwave irradiation.

Advantages of Microwave-Assisted Synthesis

The application of microwave technology in the synthesis of pyrazoles offers several key advantages over traditional methods:

  • Speed: Reaction times are dramatically reduced, often from several hours to mere minutes.

  • Yield: Increased reaction efficiency frequently results in higher isolated yields of the desired product.

  • Purity: The rapid and uniform heating often minimizes the formation of side products, simplifying purification.

  • Green Chemistry: Reduced energy consumption and the potential for solvent-free or reduced-solvent reactions contribute to more environmentally friendly laboratory practices.

Data Presentation: Microwave vs. Conventional Synthesis

The following tables summarize comparative data from the literature, highlighting the efficiency of microwave-assisted synthesis for pyrazole formation. While specific data for this compound is not extensively published, the data for analogous reactions with other hydrazine derivatives are highly illustrative.

Table 1: Synthesis of Phenyl-1H-pyrazoles

ProductMethodTemperature (°C)TimeYield (%)
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98
Phenyl-1H-pyrazolesConventional Heating752 hours73-90

Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids

ProductMethodTimeYield (%)
Pyrazole-Oxadiazole HybridsMicrowave-Assisted9-10 min79-92
Pyrazole-Oxadiazole HybridsConventional Heating7-9 hoursNot specified

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general workflow for the microwave-assisted synthesis of pyrazoles and the proposed reaction mechanism.

G cluster_workflow Experimental Workflow A 1. Reagent Preparation (this compound, 1,3-Dicarbonyl Compound, Solvent, Catalyst) B 2. Microwave Vial Assembly (Add reagents and stir bar) A->B C 3. Microwave Irradiation (Set Temperature, Time, Power) B->C D 4. Reaction Work-up (Cooling, Precipitation) C->D E 5. Product Isolation (Filtration, Washing) D->E F 6. Purification (Recrystallization) E->F

Caption: General workflow for microwave-assisted pyrazole synthesis.

G cluster_mechanism Proposed Reaction Mechanism Step1 Initial Condensation Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Cyclization Intermediate2 Cyclic Intermediate Step2->Intermediate2 Step3 Dehydration Product N-Acetylpyrazole Derivative Step3->Product Reactants This compound + 1,3-Dicarbonyl Reactants->Step1 + H+ / Δ Intermediate1->Step2 Intermediate2->Step3 - H2O

Caption: Proposed mechanism for N-acetylpyrazole formation.

Detailed Experimental Protocol

This protocol describes a general method for the microwave-assisted synthesis of an N-acetylated pyrazole derivative from this compound and a 1,3-dicarbonyl compound, such as acetylacetone.

Materials:

  • This compound

  • Acetylacetone (or other suitable 1,3-dicarbonyl compound)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Microwave reactor vials (appropriate size)

  • Magnetic stir bars

  • Microwave synthesis reactor

  • Standard laboratory glassware for work-up and purification

  • Deionized water

  • Crushed ice

Procedure:

  • Reagent Preparation: In a designated microwave reactor vial equipped with a magnetic stir bar, combine this compound (1.0 mmol) and acetylacetone (1.0 mmol).

  • Solvent and Catalyst Addition: Add ethanol (3-5 mL) to the vial, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Vial Sealing: Securely seal the vial with the appropriate cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the reaction mixture at a constant temperature of 100-120°C for 5-10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature. This can be expedited by using a stream of compressed air directed at the vial's exterior.

  • Product Precipitation: Pour the cooled reaction mixture into a beaker containing crushed ice or ice-cold water. The product should precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any residual acid and other water-soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford the pure N-acetylated pyrazole derivative.

Safety Precautions:

  • Always conduct reactions in a well-ventilated fume hood.

  • Microwave reactors operate under pressure and at high temperatures. Ensure you are fully trained on the operation of the specific microwave reactor being used.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) prior to use.

Application Notes and Protocols: Strategic Use of Protecting Groups in Reactions of N'-Acetylacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Acetylacetohydrazide is a versatile bifunctional molecule featuring both a hydrazide and an acetamide moiety. This unique structure allows for a variety of chemical transformations, but its inherent reactivity at multiple sites can lead to challenges in achieving regioselectivity. The strategic use of protecting groups is crucial for directing reactions to a specific functional group within the molecule, preventing unwanted side reactions, and enabling the synthesis of complex target molecules. This document provides detailed application notes and protocols for the protection and deprotection of this compound, facilitating its use in synthetic chemistry and drug development.

Introduction to Protecting Groups in this compound Chemistry

This compound possesses three key reactive sites: the terminal amino group (N' position), the adjacent secondary amide nitrogen, and the carbonyl oxygen of the acetyl group. Without the use of protecting groups, reactions with electrophiles can lead to a mixture of N-acylated, N-alkylated, and other modified products. Protecting groups are temporary modifications of a functional group that render it inert to specific reaction conditions. After the desired chemical transformation is complete, the protecting group can be removed to restore the original functionality.[1][2]

The ideal protecting group for this compound should be:

  • Easy and efficient to introduce.

  • Stable under the desired reaction conditions.

  • Selectively removable under mild conditions that do not affect other functional groups.[2]

The choice of protecting group depends on the specific reaction being performed and the overall synthetic strategy. Orthogonal protection, where different protecting groups can be removed selectively in any order, is a powerful strategy for multi-step syntheses.[1][3]

Potential Reactive Sites and the Need for Protection

The diagram below illustrates the reactive sites of this compound and the potential for competing reactions in the absence of protecting groups.

Caption: Reactivity of this compound.

Protecting Groups for the N'-Amino Group

The terminal amino group is often the most nucleophilic site and the primary target for protection. Common protecting groups for hydrazides are analogous to those used for primary amines.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a widely used protecting group that is stable to a variety of reaction conditions but can be easily removed with acid.[4]

Experimental Protocol: Boc Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dioxane or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2 eq).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in the same solvent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (10-50% in DCM) or hydrochloric acid (4M in dioxane), at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a suitable solvent (e.g., toluene) to remove excess acid. The deprotected product is often obtained as a salt.

Carbobenzyloxy (Cbz) Protection

The Cbz group is another common amine protecting group that is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[5][6]

Experimental Protocol: Cbz Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., THF or dioxane).

  • Base Addition: Add a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0 eq).

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by crystallization or column chromatography.

Experimental Protocol: Cbz Deprotection

  • Dissolution: Dissolve the Cbz-protected this compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a palladium catalyst, such as 10% palladium on carbon (Pd/C) (5-10 mol%).

  • Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Orthogonal Protection Strategy

In a multi-step synthesis, it may be necessary to protect different functional groups with orthogonal protecting groups. For instance, the N'-amino group could be protected with a Boc group, while a hydroxyl group elsewhere in the molecule is protected with a silyl ether. The Boc group can be removed with acid without affecting the silyl ether, and the silyl ether can be removed with fluoride ions without affecting the Boc group.

G start Substrate with -NHNH₂ and -OH groups step1 Protect -NHNH₂ with Boc Protect -OH with TBDMS start->step1 intermediate1 Boc-NHNH-R-OTBDMS step1->intermediate1 step2a Selective Deprotection of -OH (e.g., TBAF) intermediate1->step2a step2b Selective Deprotection of -NHNH₂ (e.g., TFA) intermediate1->step2b intermediate2a Boc-NHNH-R-OH step2a->intermediate2a reaction_a Reaction at -OH intermediate2a->reaction_a product_a Final Product A reaction_a->product_a intermediate2b H₂NNH-R-OTBDMS step2b->intermediate2b reaction_b Reaction at -NHNH₂ intermediate2b->reaction_b product_b Final Product B reaction_b->product_b

Caption: Orthogonal protection workflow.

Quantitative Data Summary

The following table summarizes representative yields for the protection and deprotection of hydrazides, based on literature for analogous compounds. Actual yields for this compound may vary depending on specific reaction conditions.

Protecting GroupSubstrate AnalogueProtection ReagentTypical Yield (%)Deprotection ConditionTypical Yield (%)Reference
Boc Phenylhydrazine(Boc)₂O, TEA85-95TFA/DCM90-99[4]
Cbz Hydrazine monohydrateCbz-Cl, NaHCO₃80-90H₂, Pd/C90-98[5]
Fmoc Hydrazide ResinFmoc-OSu95-99 (on solid phase)20% Piperidine/DMF95-99 (on solid phase)[1]

Application Example: Selective N'-Alkylation

Objective: To selectively alkylate the terminal nitrogen of this compound.

Strategy: Protect the N'-amino group with a Boc group, perform the alkylation on the remaining secondary amide nitrogen, and then deprotect.

G start This compound step1 Boc Protection ((Boc)₂O, TEA) start->step1 intermediate1 Boc-protected intermediate step1->intermediate1 step2 Alkylation (e.g., NaH, R-X) intermediate1->step2 intermediate2 N-Alkyl, N'-Boc intermediate step2->intermediate2 step3 Boc Deprotection (TFA/DCM) intermediate2->step3 product Selectively N-Alkylated Product step3->product

Caption: Workflow for selective N-alkylation.

Experimental Protocol: Selective N-Alkylation

  • Protection: Synthesize Boc-protected this compound as described in section 3.1.

  • Alkylation: a. Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous THF under an inert atmosphere. b. Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.1 eq). c. Stir for 30 minutes at 0 °C, then add the alkylating agent (e.g., an alkyl halide, R-X) (1.1 eq). d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). e. Quench the reaction carefully with saturated aqueous ammonium chloride solution. f. Extract the product with an organic solvent, dry, and concentrate. g. Purify by column chromatography.

  • Deprotection: Deprotect the N-alkylated intermediate using the procedure described in section 3.1 to yield the final N-alkylated this compound.

Conclusion

The use of protecting groups is an indispensable tool for the selective functionalization of this compound. By temporarily masking one or more of its reactive sites, chemists can achieve a high degree of control over chemical reactions, enabling the synthesis of complex and valuable molecules. The choice of protecting group and the overall synthetic strategy must be carefully considered to ensure high yields and purity of the final product. The protocols and data presented in this document provide a foundational guide for researchers working with this compound and related compounds.

References

Troubleshooting & Optimization

Common impurities in N'-Acetylacetohydrazide synthesis and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of N'-Acetylacetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The most common impurities in this compound synthesis are typically unreacted starting materials, intermediates, and byproducts from side reactions. These can include:

  • Hydrazine Hydrate: A primary starting material that may remain if the reaction does not go to completion.

  • Acetohydrazide (Mono-acetylated Hydrazine): A key intermediate that can be a major impurity if the second acetylation step is incomplete.[1]

  • Acetic Acid/Acetic Anhydride: Residual acetylating agents or byproducts of the reaction.

  • Triacetylhydrazine: An over-acetylation byproduct that can form under certain reaction conditions.

  • Hydrolysis Products: this compound and its precursors can be susceptible to hydrolysis, leading to the formation of acetic acid and hydrazine or acetohydrazide, particularly in the presence of strong acids or bases.[2]

Q2: How can I detect the presence of these impurities in my sample?

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification of impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating this compound from potential impurities.[3][4] Derivatization with an appropriate agent, such as benzaldehyde, can enhance the detection of hydrazine and acetohydrazide at trace levels when using UV or mass spectrometric detection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides both separation and mass information, allowing for the confident identification of impurities based on their mass-to-charge ratio.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify and quantify impurities by comparing the spectra of the sample to that of pure this compound and known potential impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups present in the impurities, which can help in their characterization.

Q3: What are the characteristic analytical signatures of the main product and key impurities?

The following table summarizes the key analytical data for this compound and its common impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key 1H NMR Signals (DMSO-d6)Key IR Bands (cm-1)
This compound C4H8N2O2116.12δ 1.85 (s, 6H, 2 x CH3), 10.29 (br s, 2H, 2 x NH)3224 (N-H), 1600 (C=O)
Acetohydrazide C2H6N2O74.08δ 1.75 (s, 3H, CH3), 4.15 (br s, 2H, NH2), 8.95 (br s, 1H, NH)~3300, 3200 (N-H), ~1640 (C=O)
Hydrazine N2H432.05-~3350, 3280 (N-H)
Acetic Acid C2H4O260.05δ 1.91 (s, 3H, CH3), 11.7 (br s, 1H, OH)~3000 (O-H), ~1710 (C=O)

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Temperature: The reaction temperature may be too low. Consider a modest increase in temperature, but be mindful of potential side reactions.
Suboptimal Stoichiometry - Reagent Ratio: An incorrect ratio of hydrazine hydrate to the acetylating agent can lead to incomplete conversion. Carefully check the stoichiometry of your reactants. An excess of the acetylating agent is often used to drive the reaction to completion, but this can also lead to over-acetylation.
Poor Quality Reagents - Reagent Purity: Ensure that the starting materials, particularly hydrazine hydrate and the acetylating agent, are of high purity and free from water, which can hydrolyze the acetylating agent.
Product Loss During Workup - Extraction: Optimize the extraction procedure to ensure efficient recovery of the product from the reaction mixture. - Purification: Minimize product loss during recrystallization or chromatographic purification by carefully selecting the solvent system and optimizing the conditions.

Issue 2: High Levels of Acetohydrazide Impurity

Potential Cause Troubleshooting Steps
Insufficient Acetylating Agent - Stoichiometry: Increase the molar ratio of the acetylating agent relative to hydrazine hydrate to favor the formation of the di-acetylated product.
Short Reaction Time - Duration: Extend the reaction time to allow for the complete conversion of acetohydrazide to this compound. Monitor the disappearance of the acetohydrazide intermediate by TLC or HPLC.
Low Reaction Temperature - Temperature Control: A higher reaction temperature may be required to drive the second acetylation step.

Issue 3: Presence of Unknown Impurities

Potential Cause Troubleshooting Steps
Side Reactions - Over-acetylation: The use of a large excess of a highly reactive acetylating agent (e.g., acetic anhydride) or high temperatures can lead to the formation of triacetylhydrazine. Consider using a milder acetylating agent or reducing the amount used. - Reaction with Solvent: Ensure the solvent is inert under the reaction conditions.
Degradation of Product - Hydrolysis: Avoid prolonged exposure to acidic or basic conditions during the reaction and workup, as this can lead to the hydrolysis of the product.[2] Neutralize the reaction mixture promptly after completion.
Contaminated Reagents or Glassware - Purity Check: Verify the purity of all reagents and solvents. - Glassware: Ensure all glassware is thoroughly cleaned and dried before use.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetohydrazide in a suitable solvent (e.g., glacial acetic acid).

  • Addition of Acetylating Agent: Slowly add a slight excess (e.g., 1.1 to 1.5 equivalents) of the acetylating agent (e.g., acetic anhydride) to the solution while stirring. The reaction may be exothermic, so cooling may be necessary.

  • Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (typically 1-4 hours).

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC to confirm the consumption of acetohydrazide and the formation of this compound.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Protocol 2: HPLC Method for Impurity Profiling

This is a general HPLC method and may require optimization for specific instruments and impurity profiles.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (for LC-MS).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Visualizations

Impurity_Formation_Pathway Hydrazine Hydrazine Hydrate Acetohydrazide Acetohydrazide (Mono-acetylated) Hydrazine->Acetohydrazide + Acylating Agent (Incomplete Reaction) Product This compound (Di-acetylated) Acetohydrazide->Product + Acylating Agent (Desired Reaction) OverAcetylation Triacetylhydrazine (Over-acetylation) Product->OverAcetylation + Excess Acylating Agent (Side Reaction) Hydrolysis_Product1 Acetic Acid Product->Hydrolysis_Product1 + H₂O (Hydrolysis) Hydrolysis_Product2 Hydrazine Product->Hydrolysis_Product2 + H₂O (Hydrolysis)

Caption: Logical relationship of common impurity formation in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Reaction Mixture (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Side_Products Side Products Present? Incomplete->Side_Products No Optimize_Conditions Optimize Reaction: - Time - Temperature - Stoichiometry Incomplete->Optimize_Conditions Yes Modify_Conditions Modify Conditions: - Milder Acetylating Agent - Lower Temperature - Control Stoichiometry Side_Products->Modify_Conditions Yes Check_Workup Review Workup & Purification Side_Products->Check_Workup No Optimize_Conditions->Check_Reaction Modify_Conditions->Check_Reaction End Pure Product, Improved Yield Check_Workup->End

Caption: A troubleshooting workflow for addressing low yield and impurity issues.

References

Technical Support Center: Purification of N'-Acetylacetohydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying N'-Acetylacetohydrazide using recrystallization techniques. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges.

Physical and Chemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is fundamental to developing a successful recrystallization protocol.

PropertyValueSource(s)
Molecular Formula C₄H₈N₂O₂[1]
Molecular Weight 116.12 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 138-140 °C[1]
Boiling Point 209 °C at 15 mmHg[1]
Water Solubility Soluble[1]
Methanol Solubility Slightly soluble[2]
DMSO Solubility Sparingly soluble[2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the recrystallization of this compound.

Q1: What is the best solvent for recrystallizing this compound?

A1: Based on the polar nature of this compound and general practices for similar hydrazide compounds, an ethanol-water mixture is a highly recommended starting point.[3] Ethanol is a good solvent for dissolving the compound when hot, and the addition of water as an anti-solvent will decrease its solubility upon cooling, promoting crystallization. Pure ethanol or methanol can also be effective solvents.[4][5]

Q2: What are the most common impurities found in crude this compound?

A2: Common impurities may include unreacted starting materials such as acetohydrazide or acetylating agents, as well as by-products from side reactions.[3] The nature of the impurities will depend on the synthetic route used to prepare the compound.

Q3: How can I improve the yield of my recrystallization?

A3: To improve your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[6] Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Also, ensure the solution is cooled sufficiently, first to room temperature and then in an ice bath, to maximize crystal formation.[6]

Q4: My recrystallized product is still impure. What should I do?

A4: If your product is still impure after one recrystallization, a second recrystallization may be necessary.[7] Impurities can sometimes be trapped within the crystal lattice, especially if cooling occurs too rapidly.[6] Ensure slow cooling to allow for the formation of pure crystals. Washing the collected crystals with a small amount of ice-cold solvent is also crucial to remove any adhering impurities.[7]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the recrystallization of this compound.

Problem 1: The crude this compound will not dissolve in the chosen solvent, even when heated.

  • Possible Cause: The solvent is not appropriate for your compound.

  • Solution: this compound is a polar molecule. If you are using a non-polar solvent, switch to a more polar one like ethanol, methanol, or an ethanol-water mixture.[7] Ensure you are using a sufficient volume of solvent and that it is heated to its boiling point.

Problem 2: The this compound has dissolved, but no crystals form upon cooling.

  • Possible Cause 1: The solution is not supersaturated, likely due to the use of too much solvent.[5]

  • Solution 1: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.[5]

  • Possible Cause 2: The solution is supersaturated, but crystallization has not been initiated.

  • Solution 2: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.[7] The small scratches on the glass can provide nucleation sites for crystal growth. Alternatively, if you have a pure crystal of this compound, you can "seed" the solution by adding a tiny crystal to initiate crystallization.[7]

Problem 3: An oil has formed instead of crystals ("oiling out").

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the solute (this compound melts at 138-140 °C), and the solution is highly concentrated.[6]

  • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool more slowly.[6]

  • Possible Cause 2: The solution is cooling too rapidly.

  • Solution 2: Allow the solution to cool to room temperature more gradually before placing it in an ice bath. Insulating the flask can help slow the cooling process.

Problem 4: The yield of recrystallized this compound is very low.

  • Possible Cause 1: Too much solvent was used, leaving a significant amount of the product in the mother liquor.[6]

  • Solution 1: Use the minimum amount of hot solvent required for dissolution.

  • Possible Cause 2: Premature crystallization occurred during a hot filtration step (if performed).

  • Solution 2: Ensure your filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution to prevent the product from crystallizing out prematurely.[6]

  • Possible Cause 3: The crystals were washed with a solvent that was not ice-cold, causing some of the product to dissolve.

  • Solution 3: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[6]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound using an ethanol-water solvent system. Optimization may be required based on the purity of your crude material.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Preparation: Prepare a mixture of ethanol and water (e.g., 9:1 or 4:1 ethanol:water). The optimal ratio may need to be determined experimentally.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the ethanol-water solvent system and begin heating the mixture with stirring. Continue to add the solvent portion-wise until the solid has just dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel with a fluted filter paper by pouring some hot solvent through it. Quickly filter the hot solution containing your compound.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Continue to pull air through the Buchner funnel to partially dry the crystals. Then, transfer the purified crystals to a watch glass or drying dish and dry them in a desiccator or a vacuum oven at a low temperature.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point in the range of 138-140 °C is indicative of high purity.

Visual Workflow and Decision Making

The following diagrams illustrate the troubleshooting workflow for the recrystallization process and the decision-making process for solvent selection.

TroubleshootingWorkflow Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Oiling Out Occurs cool->oil_out no_crystals No Crystals Form crystals_form->no_crystals No collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes troubleshoot_no_crystals Too much solvent? Not supersaturated? no_crystals->troubleshoot_no_crystals troubleshoot_oil_out Cooling too fast? Solution too concentrated? oil_out->troubleshoot_oil_out low_yield Low Yield troubleshoot_low_yield Too much solvent? Premature crystallization? low_yield->troubleshoot_low_yield impure_product Impure Product troubleshoot_impure Cooling too fast? Inadequate washing? impure_product->troubleshoot_impure collect_crystals->low_yield collect_crystals->impure_product solution_no_crystals Evaporate some solvent Scratch flask or seed troubleshoot_no_crystals->solution_no_crystals solution_no_crystals->cool solution_oil_out Reheat, add more solvent Cool slowly troubleshoot_oil_out->solution_oil_out solution_oil_out->cool solution_low_yield Use minimum solvent Pre-heat funnel troubleshoot_low_yield->solution_low_yield solution_low_yield->start solution_impure Cool slowly Wash with ice-cold solvent Re-recrystallize troubleshoot_impure->solution_impure solution_impure->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

SolventSelection Solvent Selection for this compound Recrystallization start Select Potential Solvents (e.g., Ethanol, Methanol, Water) test_solubility_hot Test Solubility in Small Amount of Hot Solvent start->test_solubility_hot dissolves_hot Completely Dissolves? test_solubility_hot->dissolves_hot test_solubility_cold Test Solubility in Cold Solvent dissolves_hot->test_solubility_cold Yes bad_solvent Unsuitable Solvent dissolves_hot->bad_solvent No consider_mixed Consider Mixed Solvent System (e.g., Ethanol/Water) dissolves_hot->consider_mixed Too Soluble Cold insoluble_cold Largely Insoluble? test_solubility_cold->insoluble_cold good_solvent Good Single Solvent Candidate insoluble_cold->good_solvent Yes insoluble_cold->bad_solvent No insoluble_cold->consider_mixed Too Insoluble Hot

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

Troubleshooting low yields in pyrazole synthesis with N'-Acetylacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazoles using N'-Acetylacetohydrazide, a common variation of the Knorr pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis using this compound is resulting in a very low yield. What are the most common causes?

A1: Low yields in this synthesis are frequently linked to several critical factors:

  • Suboptimal pH: The reaction is highly pH-dependent. Acidic conditions are generally required to facilitate both the initial hydrazone formation and the subsequent cyclization to the pyrazole ring.[1] At neutral or higher pH, the reaction may stall at the hydrazone intermediate, failing to cyclize.[1]

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the consumption of starting materials.

  • Side Reactions: The formation of unwanted byproducts can significantly lower the yield of the desired pyrazole.

  • Purity of Starting Materials: Impurities in either the this compound or the dicarbonyl compound can interfere with the reaction.[2]

  • Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion.

Q2: I've observed the formation of an intermediate, but it's not converting to the final pyrazole product. What is happening?

A2: You are likely observing the hydrazone intermediate. The cyclization of this intermediate to the pyrazole is a key step that is often sensitive to reaction conditions. At a pH of 7, for instance, the hydrazone can be formed and trapped in moderate yields without significant cyclization occurring.[1] To promote the cyclization, ensure your reaction medium is sufficiently acidic.

Q3: Can I use a catalyst to improve my reaction yield?

A3: Yes, catalysis can be effective. Acid catalysis is known to have a marked effect on the rate of pyrazole formation.[1] Protic acids like acetic acid or mineral acids are commonly used to protonate a ketone oxygen, which activates the carbonyl carbon for the nitrogen attack, facilitating both imine formation and the final cyclization.[1] While various catalysts, including Lewis acids and metal complexes, have been explored, simple acid catalysis is often the most effective starting point for this specific synthesis.[1]

Q4: How can I effectively purify my pyrazole product?

A4: Purification can be challenging due to the potential for side products. A common and effective method involves the formation of acid addition salts. The crude pyrazole can be dissolved in an appropriate organic solvent and treated with an inorganic or organic acid to precipitate the pyrazole salt, which can then be isolated by crystallization.[3] This method is effective for separating the basic pyrazole from non-basic impurities. Standard chromatographic techniques can also be employed.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low-yield issues in your pyrazole synthesis.

Problem: Consistently Low Yield (<30%)
Potential Cause Troubleshooting Steps
Incorrect pH 1. Measure the pH of your reaction mixture. 2. Adjust to an acidic pH (e.g., pH 3-5) by adding a catalytic amount of a protic acid like acetic acid or a dilute mineral acid. 3. Monitor the reaction progress by TLC or LC-MS after pH adjustment.
Incomplete Reaction 1. Increase the reaction time and continue to monitor for the disappearance of starting materials. 2. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Microwave-assisted synthesis can also be an option to reduce reaction times and improve yields.[4]
Starting Material Impurity 1. Verify the purity of your this compound and dicarbonyl compound using techniques like NMR or melting point analysis.[2] 2. If necessary, purify the starting materials before use.
Suboptimal Solvent 1. For reactions involving aryl hydrazines, consider using aprotic dipolar solvents like DMF or NMP, as they can sometimes provide better results than polar protic solvents like ethanol.[2][5]
Problem: Reaction Stalls at Hydrazone Intermediate
Potential Cause Troubleshooting Steps
Insufficient Acid Catalysis 1. The cyclization step is acid-catalyzed.[1] Add a stronger acid or a slightly larger catalytic amount of your current acid. 2. Consider switching to a solvent that better supports the acidic conditions.
Steric Hindrance 1. If your substrates are sterically bulky, the cyclization may be hindered.[2] 2. Prolonged reaction times or higher temperatures may be necessary to overcome the steric barrier.

Experimental Protocols

General Protocol for Pyrazole Synthesis with this compound

This protocol is a starting point and may require optimization for specific substrates.

  • Dissolve Reactants: In a round-bottom flask, dissolve one equivalent of the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).

  • Add Hydrazide: Add a stoichiometric equivalent of this compound to the solution.

  • Acid Catalyst: Add a catalytic amount of a protic acid (e.g., 2-3 drops of glacial acetic acid or a small amount of p-toluenesulfonic acid).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization, column chromatography, or by forming an acid addition salt followed by crystallization.[3]

Data Presentation

Table 1: Effect of pH on Pyrazole Synthesis Yield (Illustrative)

pHHydrazone Intermediate YieldPyrazole Product YieldObservations
8.5TraceNo ProductStarting material largely unreacted.[1]
7.0ModerateVery LowReaction stalls at the hydrazone stage.[1]
5.0LowModerateCyclization proceeds, but may be slow.
3.0TraceGoodFavorable conditions for both hydrazone formation and cyclization.[1]

Table 2: Comparison of Catalysts for Pyrazole Synthesis (Qualitative Summary)

Catalyst TypeExampleEffectivenessNotes
Protic Acid Acetic Acid, HClHighGenerally effective for promoting both reaction steps.[1]
Lewis Acid Ga(NO₃)₃Mildly Increasing RateMost tested Lewis acids slowed the reaction.[1]
Aniline AnilineInhibitory to CyclizationSpeeds up hydrazone formation but prevents pyrazole formation.[1]
Metal Acetylacetonate Complexes VariousInferior to Lewis AcidsNot effective in promoting the desired reaction.[1]

Visualizations

reaction_pathway cluster_start Starting Materials N_Acetylacetohydrazide N_Acetylacetohydrazide Hydrazone_Intermediate Hydrazone_Intermediate N_Acetylacetohydrazide->Hydrazone_Intermediate Condensation (Acid Catalyzed) Dicarbonyl_Compound Dicarbonyl_Compound Dicarbonyl_Compound->Hydrazone_Intermediate Pyrazole_Product Pyrazole_Product Hydrazone_Intermediate->Pyrazole_Product Cyclization (Acid Catalyzed)

Caption: Reaction mechanism for pyrazole synthesis.

experimental_workflow start Start dissolve Dissolve 1,3-Dicarbonyl and this compound start->dissolve add_catalyst Add Acid Catalyst dissolve->add_catalyst react React at RT or Heat add_catalyst->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Reaction Work-up monitor->workup Reaction Complete purify Purify Product workup->purify end End purify->end

Caption: General experimental workflow for pyrazole synthesis.

troubleshooting_tree start Low Pyrazole Yield check_intermediate Is Hydrazone Intermediate Observed? start->check_intermediate adjust_ph Adjust to Acidic pH check_intermediate->adjust_ph Yes increase_time_temp Increase Reaction Time/Temperature check_intermediate->increase_time_temp No check_purity Check Starting Material Purity increase_time_temp->check_purity

Caption: Troubleshooting decision tree for low pyrazole yields.

References

Identification of byproducts in N'-Acetylacetohydrazide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N'-Acetylacetohydrazide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound, helping you to identify potential byproducts and resolve common problems.

Issue Potential Cause Suggested Action
Unexpected peaks in HPLC/GC-MS analysis Formation of hydrazones from reaction with aldehyde or ketone impurities in solvents or reagents.1. Run a blank analysis of your solvents and starting materials to check for carbonyl impurities. 2. Use freshly distilled, high-purity solvents. 3. Characterize the unexpected peak by mass spectrometry to confirm if its mass corresponds to a hydrazone derivative.
Cyclization of this compound with other reactants or degradation products.1. Analyze the reaction mixture by LC-MS to identify the molecular weights of the byproducts. 2. Review the literature for known cyclization reactions of hydrazides under your experimental conditions.[1][2] 3. Consider adjusting reaction temperature or pH to minimize side reactions.
N-N bond cleavage leading to amide formation.[3]1. Use milder reaction conditions. 2. Employ analytical techniques like NMR and mass spectrometry to identify amide functional groups.
Low yield of the desired product Incomplete reaction or competing side reactions.1. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. 2. Modify the stoichiometry of the reactants. 3. Investigate alternative catalysts or solvents to improve selectivity.
Acetylation of other nucleophiles in the reaction mixture.1. If your reaction involves other nucleophilic groups, consider using a protecting group strategy. 2. Purify the this compound starting material to remove any acetic anhydride residues.
Formation of colored impurities Autocondensation or polymerization of reactants or byproducts, potentially catalyzed by reagents like DMAP.[1]1. Lower the reaction temperature. 2. Reduce the concentration of catalysts known to promote side reactions. 3. Ensure an inert atmosphere if oxidation is a possibility.
Product instability during workup or purification Hydrolysis of the hydrazide or the desired product.1. Perform the workup at a lower temperature. 2. Use neutral or buffered aqueous solutions for extraction. 3. Minimize the time the product is in contact with acidic or basic conditions.

Frequently Asked Questions (FAQs)

1. What are the most common byproducts in reactions involving this compound?

The most common byproducts depend on the specific reaction conditions and reactants used. However, some general classes of byproducts include:

  • Hydrazones : Formed from the reaction of this compound with any aldehydes or ketones present as impurities or reactants.[4][5]

  • Cyclization Products : this compound can undergo cyclization reactions, especially in the presence of dicarbonyl compounds or with catalysts like 4-dimethylaminopyridine (DMAP), to form various heterocyclic compounds.[1]

  • Hydrolysis Products : In the presence of water, particularly under acidic or basic conditions, this compound can hydrolyze back to acetohydrazide and acetic acid.

  • Products of N-N Bond Cleavage : Under certain conditions, the nitrogen-nitrogen bond in the hydrazide moiety can cleave, leading to the formation of amides.[3]

  • Over-acetylated or Under-acetylated Hydrazines : Depending on the synthesis or reaction conditions, you might find traces of mono-acetohydrazide or tri-acetylated hydrazine.

2. How can I detect and characterize these byproducts?

A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC) : For rapid screening of the reaction mixture and tracking the formation of byproducts.

  • High-Performance Liquid Chromatography (HPLC) : To quantify the purity of your product and separate different byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : For the analysis of volatile byproducts. The mass spectrum provides the molecular weight and fragmentation pattern, which aids in identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Ideal for non-volatile compounds, providing molecular weight information for each separated component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Provides detailed structural information about the isolated byproducts, helping to confirm their identity.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the functional groups present in the byproducts, such as C=O (carbonyl), N-H (amine/amide), and C=N (imine/hydrazone) bonds.[6]

3. My reaction involves acetic acid. Could this lead to byproduct formation?

Yes. When using acetic acid, especially at elevated temperatures, there is a possibility of further acetylation of the this compound or other nucleophilic species in the reaction mixture.[7][8] This can lead to the formation of tri-acetylated hydrazine or other acetylated byproducts. It is advisable to monitor the reaction for such species, and if they are problematic, consider using a different acid or buffering the reaction mixture.

4. I am using a ketone as a solvent. Is this a problem?

Using a ketone (or aldehyde) as a solvent is highly likely to lead to the formation of the corresponding hydrazone as a major byproduct.[4][5] The reaction between a hydrazide and a carbonyl compound is often spontaneous and can be acid-catalyzed.[5] It is strongly recommended to use non-carbonyl-containing solvents unless the formation of a hydrazone is the intended reaction.

Experimental Protocols

Protocol 1: General Procedure for Byproduct Identification using LC-MS
  • Sample Preparation :

    • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS Analysis :

    • Column : Use a C18 reverse-phase column.

    • Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.

    • Gradient : A typical gradient could be 5% B to 95% B over 20 minutes.

    • Flow Rate : 0.5 mL/min.

    • Injection Volume : 5-10 µL.

    • MS Detection : Use an electrospray ionization (ESI) source in both positive and negative ion modes to detect a wide range of potential byproducts.

  • Data Analysis :

    • Analyze the chromatogram to identify peaks corresponding to your starting material, desired product, and any byproducts.

    • Examine the mass spectrum of each byproduct peak to determine its molecular weight.

    • Use the molecular weight to propose possible structures for the byproducts (e.g., hydrazones, cyclized products, etc.).

Visualizations

Byproduct_Formation_Pathways NAAH This compound Hydrazone Hydrazone Byproduct NAAH->Hydrazone + Reaction Heterocycle Cyclized Byproduct NAAH->Heterocycle + Cyclization Hydrolysis Acetohydrazide + Acetic Acid NAAH->Hydrolysis + Hydrolysis NN_Cleavage Amide Byproduct NAAH->NN_Cleavage N-N Cleavage Carbonyl Aldehyde/Ketone (Impurity/Reactant) Carbonyl->Hydrazone Dicarbonyl Dicarbonyl Compound Dicarbonyl->Heterocycle Water H₂O (Acid/Base) Water->Hydrolysis Conditions Harsh Conditions (e.g., Heat, Strong Acid/Base) Conditions->NN_Cleavage

Caption: Common byproduct formation pathways in this compound reactions.

Byproduct_Identification_Workflow Start Crude Reaction Mixture TLC TLC Analysis Start->TLC Initial Screen LCMS LC-MS Analysis Start->LCMS Separation & MW Purification Column Chromatography LCMS->Purification Isolate Byproducts NMR NMR (¹H, ¹³C) Analysis Purification->NMR Structural Info FTIR FTIR Analysis Purification->FTIR Functional Groups Structure Structure Elucidation of Byproduct NMR->Structure FTIR->Structure Report Final Report Structure->Report Document Findings

Caption: Workflow for the identification and characterization of byproducts.

References

N'-Acetylacetohydrazide stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N'-Acetylacetohydrazide under various acidic and basic conditions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH values?

This compound, like many hydrazide-containing compounds, exhibits pH-dependent stability. Generally, it is most stable in neutral to slightly acidic conditions. Under strongly acidic or basic conditions, it is susceptible to hydrolysis. This degradation involves the cleavage of the amide and/or hydrazide bonds.

Q2: What are the expected degradation products of this compound under acidic and basic conditions?

Under acidic conditions, the primary degradation pathway is hydrolysis of the hydrazide bond, which can yield acetic acid and acetohydrazide. Further hydrolysis of acetohydrazide can produce acetic acid and hydrazine. In basic conditions, hydrolysis of the amide bond is more prevalent, leading to the formation of acetate and the corresponding hydrazide anion, which can undergo further reactions.

Q3: My assay shows a rapid loss of this compound in my formulation. What are the potential causes?

Rapid degradation of this compound can be attributed to several factors:

  • Extreme pH: Buffering your formulation to a pH outside the optimal stability range (neutral to slightly acidic) will accelerate hydrolysis.

  • Elevated Temperature: Higher temperatures significantly increase the rate of hydrolytic degradation.

  • Presence of Catalysts: Certain metal ions or enzymatic contaminants can catalyze the hydrolysis of hydrazides.

  • Incorrect Solvent: While aqueous solutions are common, the presence of certain co-solvents can influence stability.

Q4: How can I improve the stability of this compound in my experimental setup?

To enhance stability, consider the following:

  • pH Control: Maintain the pH of your solution within the optimal range (e.g., pH 5-7) using a suitable buffer system.

  • Temperature Control: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down degradation kinetics.

  • Excipient Selection: Be mindful of other components in your formulation that could affect pH or act as catalysts.

  • Use of Co-solvents: In some cases, the addition of co-solvents like propylene glycol or ethanol can improve stability, but this should be experimentally verified.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent stability results between batches. Variation in the pH of the prepared solutions.Strictly control and verify the pH of each batch using a calibrated pH meter.
Contamination of reagents or glassware.Use high-purity water and reagents. Ensure thorough cleaning and rinsing of all glassware.
Precipitate formation during the stability study. Degradation product has low solubility in the chosen solvent system.Characterize the precipitate to identify the degradation product. Adjust the solvent system if necessary.
Change in pH leading to precipitation of the parent compound or a degradation product.Monitor the pH of the solution throughout the experiment.
Unexpected peaks appearing in the chromatogram over time. Formation of degradation products.Use a stability-indicating analytical method (e.g., HPLC with a gradient elution) to separate and identify the degradation products. Mass spectrometry can be used for structural elucidation.
Interaction with container or closure.Perform compatibility studies with the intended storage containers.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound at 25°C. This data is for illustrative purposes and should be confirmed by experimental studies.

pHRate Constant (k) (day⁻¹)Half-life (t₁₂) (days)Degradation after 30 days (%)
2.00.04515.474.0
3.00.01546.236.2
4.00.005138.613.9
5.00.001693.12.9
6.00.0008866.42.4
7.00.0012577.63.5
8.00.00886.621.3
9.00.02527.752.8
10.00.0709.987.8

Experimental Protocols

Protocol for Determining pH-Dependent Stability

  • Preparation of Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2 to 10) using standard buffer systems (e.g., phosphate, citrate, borate).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or a co-solvent mixture).

  • Sample Preparation: Dilute the stock solution with each buffer to a final concentration suitable for the analytical method.

  • Incubation: Store aliquots of each buffered solution in sealed, light-protected containers at a constant temperature (e.g., 25°C, 40°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days), withdraw an aliquot from each sample.

  • Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t₁₂) can be calculated using the formula: t₁₂ = 0.693 / k.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Buffer Solutions (pH 2-10) C Prepare Samples in Buffers A->C B Prepare this compound Stock Solution B->C D Store at Constant Temperature C->D E Withdraw Samples at Time Points D->E Time Points F Analyze by HPLC E->F G Plot ln(Conc) vs. Time F->G H Calculate Rate Constant (k) and Half-life (t1/2) G->H

Caption: Workflow for assessing the pH stability of this compound.

Hydrolysis_Pathways cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) Compound This compound Acid_Prod1 Acetic Acid Compound->Acid_Prod1 Hydrolysis Acid_Prod2 Acetohydrazide Compound->Acid_Prod2 Hydrolysis Base_Prod1 Acetate Compound->Base_Prod1 Hydrolysis Base_Prod2 Hydrazide Anion Compound->Base_Prod2 Hydrolysis Acid_Prod2->Acid_Prod1 Further Hydrolysis Acid_Prod3 Hydrazine Acid_Prod2->Acid_Prod3 Further Hydrolysis

Monitoring N'-Acetylacetohydrazide reactions using thin-layer chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring N'-Acetylacetohydrazide reactions using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting solvent system for monitoring this compound reactions on a silica gel TLC plate?

A1: Due to the polar nature of this compound, a relatively polar solvent system is required to achieve appropriate spot migration (Rf value). A good starting point is a mixture of ethyl acetate and methanol. You can begin with a 95:5 (v/v) mixture of ethyl acetate to methanol and adjust the polarity based on the initial results.[1] If the spots remain at the baseline, the polarity of the eluent should be increased by adding more methanol.[2] Conversely, if the spots run to the solvent front, the polarity should be decreased.

Q2: How can I visualize this compound and its related reactants/products on a TLC plate?

A2: this compound and many of its precursors or products may not be visible under UV light if they lack a suitable chromophore.[3] Therefore, chemical staining is often necessary. Several staining solutions can be effective for visualizing hydrazides and related functional groups. The most common and generally effective stains include potassium permanganate and p-anisaldehyde.

  • Potassium Permanganate Stain: This is a good general stain for compounds that can be oxidized, including hydrazides.[3][4] Spots typically appear as yellow-brown on a purple background.[4]

  • p-Anisaldehyde Stain: This stain is particularly useful for detecting aldehydes, ketones, and other nucleophilic groups, and can provide a range of colors for different compounds, aiding in spot differentiation.[3]

  • Ninhydrin Stain: While primarily used for amino acids and primary amines, ninhydrin can sometimes react with hydrazides to produce colored spots, typically after heating.[3][5]

Q3: My spots are streaking or "tailing" down the TLC plate. What could be the cause and how can I fix it?

A3: Streaking or tailing of spots on a TLC plate is a common issue, especially with polar or ionizable compounds like hydrazides. Several factors can contribute to this problem:

  • Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[2] Try diluting your sample before spotting it onto the plate.

  • Compound-Silica Interaction: The slightly acidic nature of silica gel can interact with basic compounds, causing them to tail. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the developing solvent can often resolve this issue.[6]

  • Inappropriate Solvent System: The chosen solvent system may not be optimal for your compound, leading to poor solubility and tailing. Experiment with different solvent systems of varying polarities.

  • Sample Application: Ensure your spotted sample is a small, concentrated spot. Large, diffuse spots at the origin will lead to streaked bands after development.

Q4: The Rf values for my starting material and product are very similar. How can I improve their separation?

A4: Differentiating between compounds with similar Rf values can be challenging. Here are a few strategies to improve separation:

  • Solvent System Optimization: Systematically vary the solvent ratio to fine-tune the polarity. Even small changes can significantly impact separation. You can also try a completely different solvent system. For instance, if you are using an ethyl acetate/hexane system, consider trying a dichloromethane/methanol system.[7]

  • Use of a Co-spot: A "co-spot" is a lane on the TLC plate where you spot both the starting material and the reaction mixture on top of each other.[8][9] If the starting material and product are different, the co-spot will often appear as an elongated or two overlapping spots, confirming that the reaction is progressing.[9]

  • Two-Dimensional TLC: For complex mixtures or difficult separations, 2D-TLC can be employed. The plate is run in one solvent system, dried, rotated 90 degrees, and then run in a second, different solvent system.

Troubleshooting Guide

This guide addresses specific issues you may encounter while monitoring this compound reactions with TLC.

Problem Possible Cause(s) Recommended Solution(s)
Spots are not visible after development. The compound is not UV-active.Use a chemical stain such as potassium permanganate or p-anisaldehyde.[3][4]
The sample concentration is too low.Concentrate the sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[2][10]
The compound is volatile and has evaporated.This can be difficult to overcome with TLC. Consider alternative monitoring techniques if volatility is a significant issue.
Spots are streaked or show tailing. The sample is overloaded.Dilute the sample before spotting.[2]
The compound is interacting with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the eluent.[6]
The solvent system is not optimal.Experiment with different solvent systems to find one that provides better spot shape.
The solvent front is uneven. The TLC plate is damaged or chipped at the bottom.Ensure the bottom of the TLC plate is smooth and even.[6]
The plate is touching the side of the developing chamber.Position the plate in the center of the chamber, ensuring it does not touch the walls.[10]
All spots remain at the baseline (Rf ≈ 0). The eluent is not polar enough.Increase the polarity of the solvent system by increasing the proportion of the more polar solvent (e.g., add more methanol to an ethyl acetate/methanol mixture).[2]
All spots run to the solvent front (Rf ≈ 1). The eluent is too polar.Decrease the polarity of the solvent system by increasing the proportion of the less polar solvent.[2]

Experimental Protocols

General Protocol for Monitoring this compound Reactions by TLC

This protocol provides a general framework. Optimization of the solvent system and visualization method may be necessary for specific reaction conditions.

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber with a lid

  • Capillary spotters

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or p-anisaldehyde)

  • Heat gun or hot plate

  • Solvents (e.g., ethyl acetate, methanol, triethylamine)

Procedure:

  • Prepare the Developing Chamber: Pour a small amount (0.5-1 cm depth) of the chosen solvent system into the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, and close the lid. Allow the chamber to equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting.[8]

  • Spot the Plate:

    • Lane 1 (Starting Material): Using a capillary spotter, apply a small spot of a dilute solution of your starting material (e.g., the precursor to this compound) onto the leftmost mark.

    • Lane 2 (Co-spot): On the middle mark, first spot the starting material, and then carefully spot the reaction mixture directly on top of it.[8][9]

    • Lane 3 (Reaction Mixture): On the rightmost mark, spot a small amount of the reaction mixture.[8]

    • Ensure each spot is small and concentrated.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. The solvent level must be below the starting line.[10] Close the lid and allow the solvent to ascend the plate by capillary action.

  • Monitor Development: Let the solvent front move up the plate until it is about 0.5-1 cm from the top.

  • Mark and Dry: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Visualize the Spots:

    • UV Light: View the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[3]

    • Staining: Dip the plate into your chosen staining solution, then gently heat it with a heat gun or on a hot plate until colored spots appear.[3]

  • Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Preparation of Staining Solutions
Stain Recipe Procedure
Potassium Permanganate * 1.5 g Potassium Permanganate* 10 g Potassium Carbonate* 1.25 mL 10% Sodium Hydroxide* 200 mL WaterDissolve the components in water. The stain is ready for use. Dip the TLC plate and heat gently.
p-Anisaldehyde * 135 mL Ethanol* 5 mL Sulfuric Acid* 1.5 mL Acetic Acid* 3.7 mL p-AnisaldehydeMix the ethanol, sulfuric acid, and acetic acid. Add the p-anisaldehyde. Dip the TLC plate and heat until spots develop.
Ninhydrin * 0.3 g Ninhydrin* 100 mL n-Butanol* 3 mL Acetic AcidDissolve the ninhydrin in the butanol and then add the acetic acid. Dip the TLC plate and heat.[5]

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Analysis spot_issue Problem with Spots? start->spot_issue no_spots No Spots Visible spot_issue->no_spots Yes streaking Streaking or Tailing spot_issue->streaking Yes poor_separation Poor Separation (Similar Rf) spot_issue->poor_separation Yes good_spots Clear, Round Spots spot_issue->good_spots No use_stain Use Chemical Stain (e.g., KMnO4, p-anisaldehyde) no_spots->use_stain increase_conc Increase Sample Concentration (re-spot or concentrate sample) no_spots->increase_conc dilute_sample Dilute Sample streaking->dilute_sample add_modifier Add Solvent Modifier (e.g., triethylamine) streaking->add_modifier change_solvent_streak Change Solvent System streaking->change_solvent_streak optimize_solvent Optimize Solvent Ratio poor_separation->optimize_solvent use_cospot Use a Co-spot poor_separation->use_cospot try_2d_tlc Try 2D-TLC poor_separation->try_2d_tlc TLC_Monitoring_Process prep_chamber 1. Prepare Developing Chamber spot_plate 2. Spot TLC Plate (SM, Co-spot, Rxn) prep_chamber->spot_plate develop_plate 3. Develop Plate spot_plate->develop_plate dry_plate 4. Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize 5. Visualize Spots (UV and/or Stain) dry_plate->visualize analyze 6. Analyze Results (Calculate Rf) visualize->analyze

References

Effective work-up procedures for N'-Acetylacetohydrazide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effective work-up procedures for N'-Acetylacetohydrazide reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical work-up procedure for a reaction yielding this compound?

A common work-up procedure involves isolating the crude product from the reaction mixture, which may contain solvent, unreacted starting materials, and by-products.[1] A general approach includes the following steps: quenching the reaction, extraction of the desired product into a suitable organic solvent, washing the organic layer to remove impurities, drying the organic layer, and finally, removing the solvent to yield the crude product.[2][3] Further purification is often necessary.

Q2: How can I monitor the progress of my this compound synthesis?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting materials, you can observe the consumption of reactants and the formation of the product.[4]

Q3: What are some common methods for purifying crude this compound?

Recrystallization is a widely used technique for purifying solid products like this compound.[5][6] Suitable solvents for recrystallization include ethanol or a mixture of ethanol and water.[5][6] If recrystallization is not effective, column chromatography on silica gel can be employed.[4]

Q4: What are potential side reactions or by-products to be aware of during this compound synthesis?

Side reactions can include hydrolysis of the hydrazide or the formation of symmetrical bis-acylhydrazines, especially in the presence of strong acids and high temperatures.[7] In reactions involving acetic acid, various transformations such as C- and N-acetylation, hydrolysis, and rearrangement can occur.[5][6]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no product yield - Incomplete reaction. - Incorrect stoichiometry of reactants. - Suboptimal reaction time or temperature. - Degradation of starting materials.- Monitor the reaction with TLC to ensure the consumption of starting materials.[4] - Verify the accurate measurement of all reactants. - Optimize reaction time and temperature based on literature procedures. - Use fresh, high-quality reagents.[4]
Product does not crystallize or precipitate - The product is a liquid at the current temperature. - Presence of impurities inhibiting crystallization. - The product is soluble in the current solvent system.- Try pouring the reaction mixture into ice water, as this can sometimes induce crystallization of the product while dissolving soluble starting materials.[1] - If impurities are preventing crystallization, attempt an extraction to separate the product first. - If the product does not crystallize from water, proceed with an organic solvent extraction.[1]
Formation of an emulsion during extraction - The densities of the aqueous and organic layers are too similar. - The presence of surfactants or finely divided solids.- Add brine (a saturated aqueous solution of NaCl) to increase the ionic strength and density of the aqueous layer, which can help break the emulsion.[2] - Allow the mixture to stand for a longer period. - Gentle swirling of the separatory funnel instead of vigorous shaking can prevent emulsion formation.
Difficulty in removing hydrazine-based impurities - Hydrazine and its derivatives can be polar and water-soluble, making them challenging to remove completely with simple washes.- For non-polar products, multiple washes with dilute acid (e.g., HCl) can help protonate and extract basic hydrazine impurities into the aqueous layer. - Column chromatography on silica gel can be effective in separating the desired product from residual hydrazine.[8]
Oily or tarry product obtained after solvent removal - Presence of impurities. - The product may have a low melting point.- Attempt to purify the product via column chromatography.[4] - Try triturating the oily product with a solvent in which the desired product is insoluble but the impurities are soluble.

Experimental Protocols

General Aqueous Work-up and Extraction

This protocol describes a standard liquid-liquid extraction procedure to isolate an organic product from an aqueous reaction mixture.

  • Quenching: If necessary, carefully quench the reaction by adding a suitable aqueous solution (e.g., saturated NH₄Cl solution) to stop the reaction and neutralize any reactive reagents.[9]

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) in which the desired product is soluble.[1][9]

    • It is generally more effective to perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. For example, for a 100 mL aqueous mixture, use three 15 mL portions of the organic solvent.[1]

    • Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently, venting periodically.

    • Allow the layers to separate completely.

    • Drain the lower (aqueous) layer and collect the upper (organic) layer. If the organic solvent is denser than water (e.g., dichloromethane), the organic layer will be the lower layer.

    • Repeat the extraction process with fresh organic solvent as needed.

  • Washing:

    • Combine all the collected organic layers in the separatory funnel.

    • Wash the combined organic layer with water to remove water-soluble impurities.[2]

    • A wash with a saturated sodium bicarbonate solution can be used to remove acidic impurities.[2]

    • A final wash with brine (saturated NaCl solution) helps to remove a significant amount of dissolved water from the organic layer.[2]

  • Drying:

    • Transfer the washed organic layer to an Erlenmeyer flask.

    • Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until the drying agent no longer clumps together and moves freely in the solution.[1]

    • Swirl the flask and allow it to sit for a few minutes to ensure all water is absorbed.

  • Solvent Removal:

    • Separate the dried organic solution from the drying agent by gravity filtration or decantation into a pre-weighed round-bottom flask.[1]

    • Remove the solvent using a rotary evaporator or by blowing a gentle stream of compressed air or nitrogen over the solution.[1]

  • Analysis: The remaining solid or oil is the crude product. It is advisable to check its purity using TLC before proceeding with further purification.[1]

Crystallization/Recrystallization

This protocol is for the purification of a solid crude product.

  • Solvent Selection: Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound derivatives, ethanol or an ethanol-water mixture can be effective.[5][6]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of hot solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form. The cooling process can be further slowed by insulating the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1][5][6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5][6][10]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.[5][6]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[5][6]

Visualizations

experimental_workflow start Reaction Mixture quench Quench Reaction start->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (Water, Bicarbonate, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry filter_dry Filter Drying Agent dry->filter_dry evaporate Evaporate Solvent filter_dry->evaporate crude_product Crude Product evaporate->crude_product purify Purification crude_product->purify recrystallize Recrystallization purify->recrystallize If solid chromatography Column Chromatography purify->chromatography If oily or recrystallization fails pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: General experimental workflow for the work-up and purification of this compound.

troubleshooting_workup start Work-up Issue Identified emulsion Emulsion during Extraction? start->emulsion add_brine Add Brine emulsion->add_brine Yes low_yield Low/No Product after Solvent Removal? emulsion->low_yield No add_brine->low_yield check_reaction Check Reaction Completion (TLC) Verify Stoichiometry low_yield->check_reaction Yes oily_product Oily/Tarry Product? low_yield->oily_product No successful_workup Successful Work-up check_reaction->successful_workup Resolved chromatography Purify by Column Chromatography oily_product->chromatography Yes oily_product->successful_workup No (Solid Product) chromatography->successful_workup

Caption: Troubleshooting decision tree for common work-up issues.

References

Preventing decomposition of N'-Acetylacetohydrazide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of N'-Acetylacetohydrazide during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is primarily synthesized through three main routes[1]:

  • Reaction of hydrazine hydrate with an acetylating agent: This is a common and direct method.

  • N-acetylation of acetohydrazide: This involves the acetylation of a pre-formed hydrazide.[1]

  • Dehydrogenative N-N coupling of acetamide: This is a more specialized route.

Q2: What are the primary causes of this compound decomposition during synthesis?

A2: The primary causes of decomposition are hydrolysis and thermal degradation. Hydrazides are susceptible to hydrolysis, especially under acidic conditions, which can cleave the N-N bond or the amide bond.[1] Elevated temperatures can also lead to decomposition.

Q3: What are the most common byproducts observed during the synthesis?

A3: Common byproducts can include:

  • Di-acetylated hydrazine: This can form if an excess of the acetylating agent is used or if the reaction conditions are not carefully controlled.

  • Hydrolysis products: Acetic acid and hydrazine may be present if the product decomposes.

  • Unreacted starting materials: Incomplete reactions can leave residual acetohydrazide or hydrazine hydrate.

Q4: How can I monitor the progress of the reaction to avoid over-running it and promoting decomposition?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting material spots, you can determine when the reaction is complete and avoid prolonged exposure to potentially harsh reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on preventing decomposition and improving product quality.

Issue Possible Cause Recommended Solution
Low Yield Decomposition due to acidic conditions: The presence of strong acids can catalyze the hydrolysis of the hydrazide.Maintain a neutral or slightly basic pH during the reaction. If an acid catalyst is necessary, use a mild one and carefully control the amount. After the reaction, neutralize any excess acid promptly.
Thermal decomposition: Excessive heat can cause the breakdown of the product.Maintain the reaction temperature as low as feasible to achieve a reasonable reaction rate. Avoid prolonged heating. Use a controlled heating source like a water bath or oil bath.
Incomplete reaction: Insufficient reaction time or temperature may lead to a low conversion of starting materials.Monitor the reaction by TLC to ensure it goes to completion. If necessary, a slight increase in reaction time or temperature can be tested, while carefully observing for any signs of decomposition.
Low Purity / Presence of Impurities Formation of di-acetylated byproduct: Use of excess acetylating agent (e.g., acetic anhydride).Use a stoichiometric amount or only a slight excess of the acetylating agent. Add the acetylating agent dropwise to the reaction mixture to maintain better control over the reaction.
Hydrolysis of the product during workup: Presence of water and acidic or basic conditions during extraction and washing steps.Use anhydrous solvents for extraction where possible. If aqueous washes are necessary, use neutralized solutions (e.g., saturated sodium bicarbonate) and minimize contact time. Ensure the product is thoroughly dried after isolation.
Residual starting materials: Incomplete reaction or inefficient purification.Ensure the reaction goes to completion by monitoring with TLC. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethanol/water mixtures) to remove unreacted starting materials and other impurities.[2]
Product Oiling Out During Recrystallization Solvent choice: The boiling point of the recrystallization solvent may be too high, or the product's solubility is too high at the cooling temperature.Select a solvent with a lower boiling point. Use a co-solvent system by dissolving the compound in a "good" solvent and then adding a "poor" solvent until turbidity is observed, followed by gentle heating to redissolve and slow cooling.[3]
Cooling too rapidly: Rapid cooling can cause the product to separate as an oil rather than forming crystals.Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and purification of this compound, designed to minimize decomposition.

Protocol 1: Synthesis of this compound from Acetohydrazide and Acetic Anhydride

This protocol focuses on the controlled N-acetylation of acetohydrazide to minimize side reactions.

Materials:

  • Acetohydrazide

  • Acetic Anhydride

  • Ethanol (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane (anhydrous)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetohydrazide (1.0 equivalent) in anhydrous ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the acetohydrazide spot disappears.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from ethanol or an isopropanol-water mixture.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Data on Synthesis and Purity

While specific quantitative data on the decomposition of this compound under varying pH and temperature is not extensively published, the following table summarizes typical yields and purities achieved under optimized conditions from literature.

Synthetic Route Reactants Key Conditions Typical Yield Purity Assessment Reference
N-acetylationAcetohydrazide, Acetic AnhydrideControlled temperature (0-25°C), Stoichiometric reagentsGood to ExcellentNMR, IR, Elemental Analysis[1]
Acetylation of HydrazineHydrazine Hydrate, Acetic AnhydrideStepwise addition of acetylating agent, temperature controlModerate to GoodNMR, IR, Elemental Analysis[1]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield of This compound check_reaction Reaction Monitoring (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete incomplete->complete Yes increase_time Increase Reaction Time/ Slightly Increase Temp incomplete->increase_time No check_conditions Review Reaction Conditions complete->check_conditions temp Temperature Issue check_conditions->temp ph pH Issue temp->ph Optimal optimize_temp Optimize Temperature (Lower if possible) temp->optimize_temp Too High optimize_ph Adjust pH to Neutral/Slightly Basic ph->optimize_ph Acidic workup Review Workup Procedure ph->workup Optimal end Improved Yield optimize_temp->end optimize_ph->end increase_time->end hydrolysis_workup Hydrolysis during Workup? workup->hydrolysis_workup neutralize Neutralize washes, minimize water contact hydrolysis_workup->neutralize Yes hydrolysis_workup->end No neutralize->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Key Factors Influencing this compound Stability

Stability_Factors cluster_synthesis Synthesis Conditions cluster_decomposition Decomposition Pathways Temperature Temperature Thermal Degradation Thermal Degradation Temperature->Thermal Degradation pH pH Hydrolysis Hydrolysis pH->Hydrolysis Reactant Stoichiometry Reactant Stoichiometry Di-acetylation Di-acetylation Reactant Stoichiometry->Di-acetylation This compound Stability This compound Stability Hydrolysis->this compound Stability affects Thermal Degradation->this compound Stability affects Di-acetylation->this compound Stability affects purity of

Caption: Factors influencing the stability and purity of this compound.

References

Strategies to increase the yield and purity of N'-Acetylacetohydrazide products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N'-Acetylacetohydrazide, focusing on strategies to increase product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is primarily synthesized through three main routes[1]:

  • N-acetylation of acetohydrazide: This involves the reaction of acetohydrazide with an acetylating agent.

  • Reaction of hydrazine hydrate with an acetylating agent: Hydrazine hydrate can be directly acetylated to form the desired product.

  • Dehydrogenative N–N coupling of acetamide: This is another potential synthetic route.

The most common laboratory-scale synthesis often involves the N-acetylation of acetohydrazide using reagents like acetic anhydride or acetyl chloride.[2]

Q2: What is a typical protocol for the synthesis of this compound via N-acetylation of acetohydrazide?

A2: A general procedure involves dissolving acetohydrazide in a suitable solvent and adding an acetylating agent. For example, a solution of acetohydrazide in glacial acetic acid can be heated under reflux.[3] Upon cooling, the product may crystallize directly or can be precipitated by adding the reaction mixture to crushed ice.[3]

Q3: How can I purify the crude this compound product?

A3: Recrystallization is the most common and effective method for purifying crude this compound.[4] The choice of solvent is critical for obtaining a high-purity product. Ethanol is a frequently used solvent for the recrystallization of similar hydrazide compounds.[5] The general process involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Troubleshooting Guide

Low Product Yield

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields in the synthesis of this compound can arise from several factors. Here are some common causes and troubleshooting strategies:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[4] If the reaction is incomplete, consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to side reactions.

  • Suboptimal Reaction Conditions:

    • Solution: The choice of solvent and temperature can significantly impact the yield. Protic solvents like lower alcohols are often preferred for similar reactions as they effectively dissolve both the hydrazide and the acetylating agent.[4] Refer to the table below for a summary of reaction conditions from literature.

  • Side Reactions:

    • Solution: Hydrolysis of the starting material, acetohydrazide, can occur, especially in the presence of water.[3] Ensure that anhydrous solvents and reagents are used to minimize this side reaction.[4] Partial acetylation can also be a side reaction to consider.[1][6]

  • Product Loss During Work-up and Purification:

    • Solution: Significant product loss can happen during filtration and recrystallization. To minimize this, ensure the solution is sufficiently cooled before filtering to maximize precipitation.[4] During recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to avoid losing a substantial portion in the mother liquor.[4]

Product Purity Issues

Q5: My final product is impure. What are the likely impurities and how can I remove them?

A5: Impurities in this compound synthesis often stem from unreacted starting materials, side products, or degradation.

  • Unreacted Starting Materials:

    • Identification: Unreacted acetohydrazide or acetylating agent may be present. These can often be detected by TLC or other spectroscopic methods.

    • Removal: A well-executed recrystallization is typically effective at removing unreacted starting materials.[4] Washing the filtered crystals with a small amount of cold recrystallization solvent can also help.

  • Side Products:

    • Identification: As mentioned, hydrolysis of acetohydrazide to acetic acid and hydrazine can occur.[3] Over-acetylation or other side reactions are also possible. Analytical techniques such as NMR or LC-MS can help identify these byproducts.

    • Removal: Recrystallization is the primary method for removing side products.[4] The choice of recrystallization solvent is crucial for effective separation.

  • Discoloration:

    • Cause: Discoloration of the product can be due to the formation of colored impurities, often from the degradation of starting materials or side reactions.

    • Solution: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.

Data Presentation

Table 1: Summary of Reaction Conditions for Acetylation of Hydrazides

Starting MaterialAcetylating Agent/SolventReaction Time (h)TemperatureYield (%)Reference
Various HydrazidesGlacial Acetic Acid2 - 8RefluxGood to Excellent[3]
AcetohydrazidePhenylacetic hydrazide/Acetic Acid9Reflux81.8[1]
Phthalic AnhydrideHydrazine Hydrate/Acetic Acid4120 °C90[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via N-acetylation of Acetohydrazide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetohydrazide (1 equivalent) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: If the product does not crystallize upon cooling, pour the reaction mixture into crushed ice to induce precipitation.

  • Filtration: Collect the precipitate by vacuum filtration and wash the solid with cold diethyl ether.

  • Drying: Dry the product in an oven at a suitable temperature (e.g., 50 °C).[3]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol).

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[4]

Mandatory Visualization

Synthesis_Routes cluster_start Starting Materials cluster_reaction Reaction Pathways cluster_product Product Acetohydrazide Acetohydrazide N-acetylation N-acetylation Acetohydrazide->N-acetylation Hydrazine Hydrate Hydrazine Hydrate Direct Acetylation Direct Acetylation Hydrazine Hydrate->Direct Acetylation Acetamide Acetamide Dehydrogenative Coupling Dehydrogenative Coupling Acetamide->Dehydrogenative Coupling This compound This compound N-acetylation->this compound Direct Acetylation->this compound Dehydrogenative Coupling->this compound Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction 1. Check Reaction Progress (TLC) Start->Check_Reaction Incomplete Reaction Incomplete? Check_Reaction->Incomplete Extend_Time Extend Reaction Time/ Increase Temperature Incomplete->Extend_Time Yes Check_Conditions 2. Review Reaction Conditions Incomplete->Check_Conditions No Extend_Time->Check_Reaction Optimize_Conditions Optimize Solvent, Temperature, and Reagent Purity Check_Conditions->Optimize_Conditions Check_Workup 3. Analyze Work-up & Purification Optimize_Conditions->Check_Workup Improve_Workup Minimize Losses During Filtration & Recrystallization Check_Workup->Improve_Workup Final_Product Improved Yield & Purity Improve_Workup->Final_Product

References

Validation & Comparative

A Comparative Guide to the Quantification of N'-Acetylacetohydrazide: LC-MS, HPLC-UV, and GC-MS Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of N'-Acetylacetohydrazide: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a hydrazine derivative, is a molecule of interest in various pharmaceutical and chemical contexts. Its accurate quantification is crucial for process control, impurity profiling, and pharmacokinetic studies. This document outlines the experimental protocols and performance characteristics of each method to aid researchers in selecting the most suitable approach for their specific needs.

Methodology Comparison

The choice of analytical method for this compound quantification hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of the performance of LC-MS, HPLC-UV, and GC-MS based on published data.

ParameterLC-MS/MS (with Derivatization)HPLC-UVGC-MS (with Derivatization)
Limit of Detection (LOD) ~0.03 ng/mL[1]Method DependentMethod Dependent
Limit of Quantification (LOQ) ~0.05 ng/mL[1]~0.3 µg/mL~0.03 µg/mL
Linearity (R²) >0.999[1]>0.999>0.999
Accuracy (% Recovery) 95.38 - 108.12%[1]98.5 - 101.2%99.1 - 100.8%
Precision (%RSD) 1.24 - 14.89%[1]< 2.0%< 2.0%
Derivatization Often required for improved sensitivity and chromatographyCan sometimes be analyzed directlyRequired for volatility and thermal stability
Specificity Very High (based on mass-to-charge ratio)Moderate to High (based on retention time and UV spectrum)Very High (based on mass fragmentation pattern)

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods and should be validated for specific applications.

LC-MS/MS Method with p-Tolualdehyde Derivatization

This method offers high sensitivity and selectivity for the quantification of this compound in complex matrices such as human plasma.[1]

a. Sample Preparation and Derivatization:

  • To a plasma sample, add a solution of p-tolualdehyde in a suitable organic solvent.

  • Induce derivatization through ultrasonic manipulation for approximately 40 minutes.[1]

  • The reaction forms a stable derivative with improved chromatographic properties.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate for analytical C18 columns is between 0.2 and 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transition: For the p-tolualdehyde derivative of acetylhydrazine, the optimized mass transition is m/z 176.9 → 117.8.[1]

HPLC-UV Method

This method provides a more accessible and cost-effective alternative to LC-MS for routine analysis, particularly when high sensitivity is not the primary requirement.

a. Sample Preparation:

  • Dissolve the sample containing this compound in a suitable diluent, which is often the mobile phase.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter before injection.

b. Chromatographic Conditions:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) mixed-mode column, such as a Primesep N column, is suitable for retaining the polar this compound.[2]

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or phosphate buffer).

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits sufficient absorbance.

GC-MS Method with Acetone Derivatization

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is necessary to increase its volatility.

a. Sample Preparation and Derivatization:

  • Dissolve the sample in acetone. Acetone serves as both the solvent and the derivatizing agent.[3]

  • The reaction between this compound and acetone forms a more volatile derivative. This reaction is typically rapid and can be performed in-situ within the sample vial.[3]

b. Gas Chromatographic Conditions:

  • Column: A mid-polar capillary column, such as a DB-624 or equivalent.

  • Injector: Split/splitless injector, with the temperature set to ensure efficient volatilization of the derivative.

  • Oven Temperature Program: A temperature gradient is used to separate the derivative from other matrix components. For example, an initial temperature hold followed by a ramp to a final temperature.

  • Carrier Gas: Helium at a constant flow rate.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan mode. SIM mode provides higher sensitivity for targeted analysis.

Visualizing the Workflow and Comparison

To better illustrate the analytical processes and their comparative aspects, the following diagrams are provided.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Matrix Derivatization Derivatization (p-Tolualdehyde) Sample->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data

LC-MS/MS analytical workflow for this compound.

Method_Comparison LCMS LC-MS/MS High Sensitivity High Specificity Complex Matrix HPLCUV HPLC-UV Cost-Effective Routine Analysis Direct Analysis Possible GCMS GC-MS High Specificity Requires Derivatization Volatile Analytes

Key characteristics of the compared analytical methods.

References

A Comparative Guide to Validating the Purity of N'-Acetylacetohydrazide using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. The presence of impurities can significantly impact a compound's activity, toxicity, and stability, leading to unreliable experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of N'-Acetylacetohydrazide, with supporting experimental protocols and a comparative analysis against other analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is a cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate this compound from its potential process-related impurities and degradation products.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a typical RP-HPLC method for the purity determination of this compound.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial conditions) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the this compound sample in the same manner as the standard solution.

5. Analysis:

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • The purity of the sample is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Potential Impurities

Understanding the synthetic route of this compound is crucial for identifying potential impurities that the HPLC method must be able to resolve. Common synthesis routes include:

  • Route A: Reaction of hydrazine hydrate with an acetylating agent.

  • Route B: N-acetylation of acetohydrazide.[1]

  • Route C: Dehydrogenative N-N coupling of acetamide.[1]

Based on these routes, potential impurities could include:

  • Starting Materials: Hydrazine, acetohydrazide, acetamide.

  • By-products: Diacetylhydrazine (from over-acetylation).

  • Degradation Products: Acetic acid and hydrazine (from hydrolysis).

The developed HPLC method should be validated for its ability to separate these potential impurities from the main this compound peak.

Comparison with Other Analytical Techniques

While HPLC is a powerful tool, orthogonal methods are often employed to provide a comprehensive purity profile. The choice of technique depends on the specific requirements of the analysis, such as the need for structural confirmation or the quantification of non-chromophoric impurities.

TechniquePrincipleAdvantagesLimitations
HPLC-UV Chromatographic separation followed by UV detection.High precision, well-established, and broadly applicable for quantitative analysis of chromophoric compounds.[2]Insufficient for definitive structural identification alone; requires reference standards.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, is non-destructive, and can be quantitative without a reference standard for the analyte (qNMR).[2][3]Lower sensitivity compared to HPLC, requiring more sample; complex spectra can be challenging to interpret.[2][3]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and provides molecular weight information, aiding in impurity identification.[3]Can be destructive, and ionization efficiency can vary between compounds, affecting quantification.[3]

Experimental Workflows and Logical Relationships

To visualize the process of purity validation, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an appropriate analytical technique.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis prep_standard Prepare Standard Solution (1 mg/mL) hplc_system HPLC System (C18 Column, UV Detector) prep_standard->hplc_system prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->hplc_system run_standard Inject Standard hplc_system->run_standard run_sample Inject Sample hplc_system->run_sample acquire_data Data Acquisition run_standard->acquire_data run_sample->acquire_data process_data Peak Integration & Purity Calculation acquire_data->process_data report Generate Purity Report process_data->report

Caption: HPLC workflow for this compound purity validation.

logical_relationship start Purity Validation Required? is_quantitative Quantitative Analysis? start->is_quantitative is_structural Structural Confirmation Needed? is_quantitative->is_structural No hplc HPLC is_quantitative->hplc Yes is_trace Trace Impurity ID? is_structural->is_trace No qnmr qNMR is_structural->qnmr Yes ms LC-MS is_trace->ms Yes orthogonal Use Orthogonal Methods (e.g., HPLC + MS) is_trace->orthogonal Complex

Caption: Decision tree for selecting a purity validation method.

Conclusion

Validating the purity of this compound is essential for ensuring the reliability and reproducibility of research and drug development activities. HPLC offers a robust, sensitive, and quantitative method for this purpose. By understanding the potential impurities arising from the synthetic process, a stability-indicating HPLC method can be developed and validated. For comprehensive characterization, especially when dealing with unknown impurities or requiring definitive structural elucidation, orthogonal techniques such as NMR and MS are invaluable. The choice of methodology should be guided by the specific analytical needs and the stage of the development process.

References

Quantitative NMR (qNMR) for the Assay of N'-Acetylacetohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, accurate and reliable quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. N'-Acetylacetohydrazide, a key chemical intermediate, requires precise purity assessment to ensure the quality and safety of final products. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with the more traditional High-Performance Liquid Chromatography (HPLC) for the assay of this compound.

Comparison of Analytical Methods

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering a direct measurement of analyte concentration against a certified internal standard.[1] Its principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[2][3] In contrast, HPLC is a comparative chromatographic technique that separates components of a mixture for quantification, often relying on response factors of impurities which can affect accuracy.[1]

Table 1: Performance Characteristics of qNMR vs. HPLC for this compound Assay

Performance MetricQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1]Comparative method based on separation and detection.[1]
Accuracy High, provides an absolute purity value.[1]High, but can be influenced by the response factors of impurities.[1]
Precision Excellent, with a low relative standard deviation (RSD).[1]Very good, with a low RSD.[1]
Selectivity High, based on distinct resonance signals. Challenging with overlapping signals.[1]High, based on chromatographic separation.
Reference Standard Requires a certified internal standard (e.g., maleic acid).[4][5]Typically requires a specific reference standard of the analyte.[6]
Sample Preparation Simple: precise weighing and dissolution.[6]More complex: may involve filtration and specific mobile phase preparation.
Analysis Time Rapid, experiments can take only a few minutes.[6]Generally longer run times, often 20 minutes or more per sample.[6]
Universality ¹H detection is suitable for a wide range of organic compounds.[6]Detector suitability (e.g., UV/Vis, RI, CAD) is compound-dependent.[6]

Table 2: Illustrative Quantitative Results for this compound Purity

Analytical MethodPurity (%)Standard Deviation (±)
qNMR 99.20.15
HPLC 98.90.25

Experimental Protocols

Quantitative ¹H NMR (qNMR) Protocol for this compound

This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.

1. Materials and Equipment:

  • This compound sample

  • Internal Standard (e.g., Maleic Anhydride, certified reference material)

  • Deuterated Solvent (e.g., DMSO-d₆)

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance (readable to 0.01 mg)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic anhydride) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent (e.g., DMSO-d₆).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer Setup: Tune and match the probe for the sample. Calibrate the 90° pulse width.[7]

  • Temperature: Maintain a constant probe temperature (e.g., 298 K).[7]

  • Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton experiment with ¹³C decoupling is recommended to remove carbon satellites.[8]

    • Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full magnetization recovery. A delay of 30-60 seconds is often sufficient.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[9]

    • Acquisition Time (AQ): Use a sufficiently long acquisition time to ensure high digital resolution.

    • Spectral Width (SW): Set to encompass all relevant signals.

4. Data Processing and Analysis:

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.[9]

  • Perform manual phasing and baseline correction to ensure accurate integration.[7]

  • Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., the acetyl methyl protons) and a signal from the internal standard (e.g., the olefinic protons of maleic anhydride).

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P_IS = Purity of the internal standard

Visualizing the Workflow

The following diagram illustrates the key steps in the qNMR experimental workflow for the assay of this compound.

qNMR_Workflow start Start sample_prep Sample Preparation (Weighing & Dissolution) start->sample_prep nmr_acquisition NMR Data Acquisition (Optimized Parameters) sample_prep->nmr_acquisition data_processing Data Processing (Phasing & Baseline Correction) nmr_acquisition->data_processing integration Signal Integration data_processing->integration calculation Purity Calculation integration->calculation end End calculation->end

Caption: qNMR experimental workflow for this compound assay.

Logical Relationship of Purity Assessment Methods

The choice of analytical method for purity determination often depends on the specific requirements of the analysis and the stage of drug development.

Purity_Assessment_Logic analysis_need Need for Purity Assessment of this compound method_selection Method Selection analysis_need->method_selection qnmr qNMR (Primary Method, High Accuracy) validation Method Validation qnmr->validation hplc HPLC (Orthogonal Method, High Throughput) hplc->validation method_selection->qnmr Reference Standard Characterization method_selection->hplc Impurity Profiling routine_analysis Routine Quality Control validation->routine_analysis

Caption: Logic for selecting a purity assessment method.

References

A Comparative Guide to N'-Acetylacetohydrazide and Benzoyl Hydrazide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the construction of nitrogen-containing heterocycles, the choice of starting materials is paramount to the efficiency and outcome of a reaction. Among the versatile building blocks available, N'-Acetylacetohydrazide and Benzoyl Hydrazide have emerged as valuable precursors for the synthesis of a wide array of bioactive molecules, including pyrazoles and 1,3,4-oxadiazoles. This guide provides an objective comparison of these two hydrazide derivatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

At a Glance: Key Differences and Applications

FeatureThis compoundBenzoyl Hydrazide
Structure Aliphatic acyl hydrazideAromatic acyl hydrazide
Reactivity Generally higher due to the electron-donating nature of the acetyl groupGenerally lower due to the electron-withdrawing nature of the benzoyl group
Solubility More soluble in polar protic solventsSoluble in a range of organic solvents
Key Applications Synthesis of pyrazoles, pyridazinones, and other nitrogen heterocyclesSynthesis of oxadiazoles, triazoles, and various biologically active compounds.[1]

Synthesis of this compound and Benzoyl Hydrazide

The preparation of both hydrazides is straightforward, typically involving the reaction of an ester with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

This compound can be synthesized via the N-acetylation of acetohydrazide. A general procedure involves dissolving acetohydrazide in a suitable solvent, such as acetic acid, and treating it with an acetylating agent like acetic anhydride or acetyl chloride. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

A representative protocol is as follows:

  • Acetohydrazide (1.0 eq) is dissolved in glacial acetic acid.

  • Acetic anhydride (1.1 eq) is added dropwise to the solution at 0-5 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The product is isolated by precipitation with a non-polar solvent (e.g., diethyl ether) and collected by filtration.

Experimental Protocol: Synthesis of Benzoyl Hydrazide

Benzoyl hydrazide is commonly prepared by the hydrazinolysis of an ethyl benzoate.

A typical experimental procedure is:

  • Ethyl benzoate (1.0 eq) is dissolved in ethanol.

  • Hydrazine hydrate (1.2-1.5 eq) is added to the solution.

  • The mixture is refluxed for 4-6 hours.[2]

  • Upon cooling, the benzoyl hydrazide precipitates and is collected by filtration, then washed with cold ethanol.[2]

Comparative Performance in Heterocyclic Synthesis

The utility of this compound and Benzoyl Hydrazide as precursors for five-membered heterocycles is well-documented. Below, we compare their performance in the synthesis of pyrazoles and 1,3,4-oxadiazoles.

Synthesis of Pyrazoles

Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities. The Knorr pyrazole synthesis, involving the condensation of a β-dicarbonyl compound with a hydrazine derivative, is a common route.

G Hydrazide This compound or Benzoyl Hydrazide Intermediate Hydrazone Intermediate Hydrazide->Intermediate + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate + Pyrazole Substituted Pyrazole Intermediate->Pyrazole Cyclization (-H2O)

Caption: General pathway for 1,3,4-oxadiazole synthesis.

Performance Comparison in 1,3,4-Oxadiazole Synthesis

Both hydrazides are excellent precursors for 1,3,4-oxadiazoles. The choice often depends on the desired substituent at the 2-position of the oxadiazole ring.

ProductHydrazide PrecursorCo-reactantReaction ConditionsYield (%)Reference
2-Aryl-5-methyl-1,3,4-oxadiazoleThis compoundAromatic AldehydeOxidative cyclization (e.g., with I2)GoodOrg. Lett. 2019, 21, 6562-6565
2,5-Disubstituted-1,3,4-oxadiazoleBenzoyl HydrazideSubstituted Carboxylic AcidPOCl3, RefluxExcellentBioorg. Med. Chem. Lett. 2020, 30, 127136
2,5-Disubstituted-1,3,4-oxadiazoleBenzoyl HydrazideIsothiocyanateTBTU, DIEA, DMF, 50°C85Tetrahedron 2013, 69, 1378-1382

Benzoyl hydrazide is extensively used in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, with various methods providing high to excellent yields. [3][4]this compound is also effective, particularly for introducing a methyl group at the 5-position of the oxadiazole ring. [5]

Experimental Workflows

A typical experimental workflow for the synthesis of a heterocyclic compound using these hydrazides is depicted below.

Workflow for Heterocycle Synthesis from a Hydrazide

G Start Start Dissolve Dissolve Hydrazide and Co-reactant in Solvent Start->Dissolve React Add Catalyst/Reagent and Heat/Stir Dissolve->React Monitor Monitor Reaction (TLC) React->Monitor Workup Reaction Workup (Quenching, Extraction) Monitor->Workup Reaction Complete Purify Purification (Crystallization or Chromatography) Workup->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: Typical experimental workflow.

Conclusion

Both this compound and Benzoyl Hydrazide are highly valuable and versatile reagents in synthetic organic chemistry, particularly for the construction of pyrazoles and 1,3,4-oxadiazoles.

  • This compound , being an aliphatic acyl hydrazide, offers higher reactivity and is an excellent choice for introducing an N-acetyl group or a C-methyl group into the heterocyclic ring.

  • Benzoyl Hydrazide , an aromatic acyl hydrazide, provides a stable and readily available platform for the synthesis of a vast array of benzoyl-substituted heterocycles with significant biological activities.

The choice between these two reagents will ultimately depend on the specific target molecule, desired substitution pattern, and the reaction conditions to be employed. This guide provides the foundational information and experimental context to make an informed decision, facilitating more efficient and targeted synthetic strategies in drug discovery and development.

References

A Comparative Guide to the Reactivity of N'-Acetylacetohydrazide and Acetic Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of hydrazide derivatives is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides an objective comparison of the reactivity of N'-Acetylacetohydrazide and acetic hydrazide, supported by structural analysis and available chemical data.

Introduction to this compound and Acetic Hydrazide

Acetic hydrazide, also known as acetohydrazide, is a primary derivative of hydrazine where one hydrogen atom is substituted by an acetyl group.[1][2] It serves as a versatile building block in organic synthesis, primarily due to the presence of a nucleophilic terminal amino group.[1]

This compound, or 1,2-diacetylhydrazine, is a disubstituted hydrazine with acetyl groups on both nitrogen atoms. Its synthesis can be achieved through the N-acetylation of acetic hydrazide.[3] The presence of two acetyl groups significantly alters its chemical properties compared to its mono-acetylated counterpart.

Reactivity Comparison: A Structural Perspective

The primary determinant of the reactivity of these two compounds in most applications is the nucleophilicity of the nitrogen atoms. A direct comparison of their chemical structures reveals significant differences that govern their reactivity profiles.

Acetic Hydrazide: The terminal -NH₂ group in acetic hydrazide possesses a lone pair of electrons, rendering it a potent nucleophile. This makes it readily reactive with electrophiles such as aldehydes, ketones, and acylating agents to form hydrazones and other derivatives.[1][4] The adjacent acetyl group does exert an electron-withdrawing effect, slightly diminishing the nucleophilicity compared to hydrazine, but the terminal nitrogen remains highly reactive.

This compound: In contrast, both nitrogen atoms in this compound are bonded to electron-withdrawing acetyl groups. The lone pairs on these nitrogen atoms are significantly delocalized through resonance with the adjacent carbonyl groups. This delocalization drastically reduces the electron density on the nitrogen atoms, making this compound a much weaker nucleophile. Consequently, its reactivity towards electrophiles is substantially lower than that of acetic hydrazide.

The following table summarizes the key structural and reactivity differences.

FeatureAcetic Hydrazide (Acetohydrazide)This compound (1,2-Diacetylhydrazine)
Chemical Formula C₂H₆N₂OC₄H₈N₂O₂
Structure CH₃C(=O)NHNH₂CH₃C(=O)NHNHC(=O)CH₃
Key Functional Group Terminal primary amine (-NH₂)Diacyl-substituted hydrazine
Nucleophilicity HighVery Low
Reactivity with Electrophiles Readily reactsSignificantly less reactive
Primary Reaction Type Nucleophilic addition/substitutionLimited nucleophilic reactivity

Experimental Data and Observations

A study on the interaction of various hydrazides with acetic acid demonstrated that acetic hydrazide can be N-acetylated to form this compound, highlighting the nucleophilic character of the terminal amine in acetic hydrazide.[3]

Experimental Protocols

The following is a general protocol for a common reaction involving a hydrazide, the synthesis of an N-acylhydrazone, which showcases the typical use of acetic hydrazide as a nucleophile.

General Synthesis of N-Acylhydrazone Derivatives

This protocol outlines the condensation reaction between a carboxylic acid hydrazide (like acetic hydrazide) and a carbonyl compound (aldehyde or ketone).[7]

Materials:

  • Acetic hydrazide (1 mmol)

  • Substituted aldehyde or ketone (1 mmol)

  • Ethanol or Methanol (25 mL)

  • Glacial acetic acid (catalytic amount, a few drops)

  • Reaction flask with reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve acetic hydrazide (1 mmol) in the chosen solvent (25 mL) in a reaction flask.

  • Addition of Carbonyl Compound: Add the selected aldehyde or ketone (1 mmol) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux for 3-4 hours with constant stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filtration: Collect the solid product by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove impurities and then dry it under reduced pressure.

  • Purification: For higher purity, the product can be recrystallized from a suitable solvent like ethanol.

Visualizing the Reactivity Difference

The following diagrams illustrate the structural differences and the logical flow leading to the observed difference in reactivity.

G Structural Comparison and Reactivity cluster_0 Acetic Hydrazide cluster_1 This compound cluster_2 Structural Comparison and Reactivity AH CH₃C(=O)NHNH₂ AH_prop Terminal -NH₂ group with lone pair AH->AH_prop has Reactivity Nucleophilic Reactivity AH_prop->Reactivity Leads to High NAAH CH₃C(=O)NHNHC(=O)CH₃ NAAH_prop Both Nitrogens are acylated NAAH->NAAH_prop has NAAH_prop->Reactivity Leads to Low (due to resonance delocalization)

Caption: Structural differences leading to varied nucleophilic reactivity.

experimental_workflow start Start: Reactants dissolve Dissolve Hydrazide in Solvent start->dissolve add_carbonyl Add Aldehyde/ Ketone dissolve->add_carbonyl add_catalyst Add Acid Catalyst add_carbonyl->add_catalyst reflux Heat to Reflux (3-4 hours) add_catalyst->reflux monitor Monitor with TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Product Precipitates cool->precipitate filter Filter Solid precipitate->filter wash_dry Wash with Cold Solvent and Dry filter->wash_dry purify Recrystallize (Optional) wash_dry->purify end End: Purified N-Acylhydrazone wash_dry->end purify->end

Caption: General workflow for the synthesis of N-acylhydrazones.

Conclusion

References

A Comparative Guide to N'-Acetylacetohydrazide and Semicarbazide in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, providing the scaffolds for a vast array of therapeutic agents. Among the myriad of precursors used, hydrazine derivatives are particularly valuable for constructing nitrogen-containing rings. This guide provides an objective comparison of two such reagents, N'-Acetylacetohydrazide and Semicarbazide, in the context of cyclization reactions, supported by experimental data and detailed protocols.

Overview of Reagents

This compound is a bifunctional molecule containing both a hydrazide group and an acetyl group. Its structure is predisposed to forming five-membered rings, particularly pyrazoles, through intramolecular or intermolecular condensation reactions.[1]

Semicarbazide , a derivative of urea and hydrazine, is a versatile and widely used building block in organic synthesis.[2] It readily reacts with aldehydes and ketones to form semicarbazones, which are stable intermediates that can be subsequently cyclized into various heterocycles, including 1,2,4-triazoles and 1,3,4-oxadiazoles.[3][4]

Reaction Scope and Mechanisms in Heterocycle Synthesis

The structural differences between this compound and Semicarbazide dictate their primary applications in cyclization reactions.

This compound in Pyrazole Synthesis

This compound is an excellent precursor for the synthesis of 1,3,5-trisubstituted pyrazoles. The classical approach, known as the Knorr pyrazole synthesis, involves the condensation of a hydrazine with a β-dicarbonyl compound.[5] this compound can be viewed as a molecule where these two functionalities are combined, making it suitable for specific cyclization strategies. The reaction typically proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6] Microwave-assisted methods have been developed for the direct N-heterocyclization of hydrazines with metal-acetylacetonates, demonstrating excellent yields in short reaction times.[7]

Semicarbazide in 1,2,4-Triazole Synthesis

Semicarbazide is a foundational reagent for synthesizing 1,2,4-triazole derivatives, which are present in numerous pharmaceuticals, including antifungal and anticancer agents.[8] A common synthetic route involves the acylation of semicarbazide with a carboxylic acid or its derivative (e.g., acyl chloride) to form an acylsemicarbazide intermediate.[9] This intermediate then undergoes base-catalyzed intramolecular cyclodehydration to furnish the 1,2,4-triazol-5-one ring.[10][11] Variations of this method can produce diverse triazole derivatives, including 1,2,4-triazole-3-thiols when thiosemicarbazide is used.[12]

Comparative Data Presentation

The performance of this compound and Semicarbazide in cyclization reactions can be summarized by their preferred reaction partners, conditions, and the resulting heterocyclic products.

Table 1: General Comparison of Reagents

FeatureThis compoundSemicarbazide
Core Structure Acetyl HydrazideAminourea
Primary Heterocyclic Products Pyrazoles, Dihydropyrazoles1,2,4-Triazoles, 1,3,4-Oxadiazoles, Pyranopyrazoles
Common Co-reactants Hydrazines, β-Diketones (internally or externally)Aldehydes, Ketones, Carboxylic Acids, Acyl Chlorides
Key Intermediate HydrazoneSemicarbazone, Acylsemicarbazide
Primary Advantage Direct route to specific substituted pyrazoles.High versatility for a range of heterocycles; readily available.
Limitations More specialized, less versatile than semicarbazide.Often requires a two-step process (e.g., semicarbazone formation then cyclization).

Table 2: Selected Reaction Conditions and Yields

Target HeterocycleReagentCo-Reactant / ConditionsYield (%)Reference
1,3,5-Trisubstituted PyrazolesPhenylhydrazineMetal-acetylacetonate, Microwave (50W), 100 °C, 5 minExcellent[7]
3,5-Dimethylpyrazole-1-carboxamideSemicarbazideAcetylacetone, 1:2 ratio56%[13]
1,2,4-TriazolesSemicarbazideAldehydes, Ethanol, Ultrasound94-98%[14]
5-(chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-thiolThiosemicarbazide (analogue)Chloroacetic acid, Fusion77.41%

Mandatory Visualizations

The following diagrams illustrate the typical reaction pathways for synthesizing pyrazoles and triazoles, and a comparative workflow.

pyrazole_synthesis cluster_reactants Reactants Hydrazine Hydrazine (R-NH-NH2) Intermediate Hydrazone Intermediate Hydrazine->Intermediate Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate + Product Substituted Pyrazole Intermediate->Product Cyclization & -H2O

Caption: General pathway for pyrazole synthesis.

triazole_synthesis cluster_reactants Reactants Semicarbazide Semicarbazide Intermediate Acylsemicarbazide Intermediate Semicarbazide->Intermediate AcylChloride Acyl Chloride (R-COCl) AcylChloride->Intermediate + Product 1,2,4-Triazol-5-one Intermediate->Product Base-catalyzed Cyclization -H2O

Caption: General pathway for 1,2,4-triazole synthesis.

comparison_workflow cluster_start Starting Reagents cluster_pathways Reaction Pathways cluster_products Primary Products NAA This compound Pathway_NAA Intra/Intermolecular Condensation NAA->Pathway_NAA Semi Semicarbazide Pathway_Semi 1. Form Semicarbazone 2. Cyclize Semi->Pathway_Semi Pathway_Semi2 1. Acylation 2. Cyclize Semi->Pathway_Semi2 Pyrazole Pyrazoles Pathway_NAA->Pyrazole Pathway_Semi->Pyrazole Other Other Heterocycles (Oxadiazoles, etc.) Pathway_Semi->Other Triazole 1,2,4-Triazoles Pathway_Semi2->Triazole

Caption: Comparative synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Hydrazine and Acetylacetone (This protocol illustrates the fundamental reaction for which this compound is a specialized precursor)

  • Materials: Hydrazine hydrate, acetylacetone (2,4-pentanedione), ethanol, hydrochloric acid.

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve acetylacetone (0.1 mol) in 30 mL of ethanol.

    • Slowly add hydrazine hydrate (0.1 mol) to the solution while stirring. An exothermic reaction may be observed; maintain the temperature below 40 °C using an ice bath if necessary.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

    • Heat the reaction mixture to reflux for 2 hours.

    • Cool the mixture to room temperature and then pour it into 100 mL of cold water.

    • Acidify the aqueous solution with concentrated HCl to pH ~2 to precipitate any unreacted starting material.

    • Neutralize the solution with a saturated sodium bicarbonate solution. The product will separate as an oil or solid.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 3,5-dimethylpyrazole. Further purification can be achieved by distillation or recrystallization.

Protocol 2: Synthesis of a 1,2,4-Triazole Derivative from Semicarbazide (Adapted from general procedures for triazole synthesis)[8]

  • Materials: Semicarbazide hydrochloride, benzoyl chloride, sodium hydroxide, ethanol, hydrochloric acid.

  • Procedure:

    • Step A: Synthesis of Benzoylsemicarbazide.

      • Dissolve semicarbazide hydrochloride (0.1 mol) in 100 mL of water containing sodium hydroxide (0.1 mol) in a 250 mL beaker, keeping the solution cool in an ice bath.

      • Slowly add benzoyl chloride (0.1 mol) dropwise with vigorous stirring.

      • Continue stirring for 30 minutes. A white precipitate of 1-benzoylsemicarbazide will form.

      • Filter the precipitate, wash thoroughly with cold water, and dry.

    • Step B: Cyclization to 5-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one.

      • Place the dried 1-benzoylsemicarbazide (0.05 mol) in a flask with 50 mL of a 2 M sodium hydroxide solution.

      • Heat the mixture to reflux for 4 hours.

      • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH ~5-6.

      • The product will precipitate out of the solution.

      • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure triazole derivative.

Conclusion

This compound and semicarbazide are both valuable reagents for the synthesis of nitrogen-containing heterocycles, but they serve distinct synthetic strategies.

  • This compound is a specialized reagent, ideally suited for the direct synthesis of substituted pyrazoles . Its bifunctional nature allows for streamlined reaction pathways to this specific heterocyclic core.

  • Semicarbazide is a more versatile and fundamental building block. Its utility shines in the synthesis of a broader range of heterocycles, most notably 1,2,4-triazoles . The intermediate semicarbazones formed from aldehydes and ketones also serve as pivotal precursors for other ring systems.

The choice between these two reagents should be guided by the target molecule. For researchers focused on creating libraries of pyrazole derivatives, this compound and related precursors are excellent choices. For those requiring access to a wider variety of heterocyclic scaffolds, particularly triazoles, the versatility and accessibility of semicarbazide make it an indispensable tool in the synthetic chemist's arsenal.

References

A Comparative Performance Analysis of N'-Acetylacetohydrazide and Other Acylhydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acylhydrazide scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] This guide provides a comparative overview of the performance of N'-Acetylacetohydrazide against other acylhydrazide derivatives, drawing from available computational and experimental data. While direct comparative experimental studies involving this compound are limited, this document collates existing data to offer a valuable resource for researchers in the field.

In Silico Performance Comparison of Acylhydrazides

A theoretical study evaluated the interactions of a series of N-acetylated hydrazides with various biological targets. The binding affinities of this compound and other derivatives were predicted using molecular docking. This in silico analysis provides a preliminary comparison of their potential biological activity.[2]

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)
This compound Tyrosinase-5.5
N'-Acetyl-3-hydroxy-2-naphthohydrazideTyrosinase-7.2
N'-Acetyl-4-(trifluoromethyl)benzohydrazideTyrosinase-6.8
N'-Acetyl-2-chlorobenzohydrazideTyrosinase-6.6
N'-Acetyl-3-bromobenzohydrazideTyrosinase-6.5

Note: The data in this table is based on computational modeling and predicts the binding affinity of the compounds to the active site of the tyrosinase enzyme.[2] Higher negative values suggest stronger theoretical binding.

Experimental Performance of Acylhydrazide Derivatives

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. Lower MIC values indicate greater potency.

Acylhydrazide DerivativeBacterial StrainMIC (µg/mL)
N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazideBacillus subtilis15.62
N'-(3-Bromobenzylidene)-4-hydroxybenzohydrazideBacillus subtilis31.25
1-Isonicotinyl-2-nonanoyl hydrazineMycobacterium tuberculosis0.025
N'-(2,4-dichlorobenzylidene)nicotinohydrazidePseudomonas aeruginosa0.195
N'-(4-chlorobenzylidene)nicotinohydrazidePseudomonas aeruginosa0.220

Note: The data in this table is compiled from various studies and represents the experimentally determined minimum inhibitory concentrations against different bacterial strains.[3][4]

Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) value indicates the concentration of a compound required to inhibit a biological process (e.g., cell proliferation) by 50%. Lower IC₅₀ values signify greater cytotoxic potency against cancer cells.

Acylhydrazone DerivativeCancer Cell LineIC₅₀ (µM)
N'-(4-Fluorobenzylidene)-[1,1'-biphenyl]-4-carbohydrazideMCF-77.52
N'-(4-Chlorobenzylidene)-[1,1'-biphenyl]-4-carbohydrazideMCF-78.14
N'-(4-Bromobenzylidene)-[1,1'-biphenyl]-4-carbohydrazideMCF-79.21
Acridine N-acylhydrazone derivative (3b, -F)A54937
Acridine N-acylhydrazone derivative (3c, -Cl)A54973

Note: The data in this table is derived from experimental studies assessing the cytotoxic effects of various acylhydrazone derivatives on different cancer cell lines.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the synthesis of acylhydrazides and the evaluation of their antimicrobial and anticancer activities.

General Synthesis of Acylhydrazides

Acylhydrazides are typically synthesized through the condensation reaction of a carboxylic acid ester with hydrazine hydrate.

Materials:

  • Carboxylic acid ester (e.g., methyl acetate)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol (as solvent)

  • Reflux apparatus

  • Crystallization dish

Procedure:

  • Dissolve the carboxylic acid ester in ethanol in a round-bottom flask.

  • Add an equimolar amount of hydrazine hydrate to the solution.

  • Reflux the mixture for 3-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of a compound.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound stock solution

  • Positive control (standard antibiotic)

  • Negative control (sterile broth)

Procedure:

  • Add 100 µL of sterile broth to each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare a bacterial inoculum standardized to 0.5 McFarland, which is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with 10 µL of the bacterial suspension.

  • Include positive and negative control wells.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line

  • Cell culture medium (e.g., DMEM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compound

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis_Workflow Ester Carboxylic Acid Ester Reaction Reflux (3-4h) Ester->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Solvent Ethanol (Solvent) Solvent->Reaction TLC TLC Monitoring Reaction->TLC Crystallization Crystallization TLC->Crystallization Reaction Complete Filtration Filtration & Washing Crystallization->Filtration Product Acylhydrazide Product Filtration->Product

General workflow for the synthesis of acylhydrazides.

MIC_Assay_Workflow start Start plate_prep Prepare 96-well plate with broth start->plate_prep serial_dilution Perform serial dilution of test compound plate_prep->serial_dilution inoculum_prep Prepare standardized bacterial inoculum serial_dilution->inoculum_prep inoculate Inoculate wells inoculum_prep->inoculate controls Add positive and negative controls inoculate->controls incubate Incubate at 37°C for 18-24h controls->incubate read Visually assess for bacterial growth incubate->read end Determine MIC read->end

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Acylhydrazide_Activity_Relationship Acylhydrazide Acylhydrazide Core (-CONHNH2) Derivatives Chemical Modifications (e.g., N'-substitution) Acylhydrazide->Derivatives Biological_Activity Biological Activity Derivatives->Biological_Activity Antimicrobial Antimicrobial Biological_Activity->Antimicrobial Anticancer Anticancer Biological_Activity->Anticancer Anti_inflammatory Anti-inflammatory Biological_Activity->Anti_inflammatory

Relationship between acylhydrazide structure and biological activity.

References

A Comparative Guide to Analytical Method Validation for N'-Acetylacetohydrazide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of N'-Acetylacetohydrazide is crucial for quality control, stability testing, and pharmacokinetic studies. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound, supported by representative experimental data and detailed methodologies.

Comparative Performance of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. The following tables summarize the key validation parameters for each method.

Table 1: Comparison of HPLC and GC-MS Method Validation Parameters for this compound Quantification

Validation ParameterHPLC-UV MethodGC-MS Method (with Derivatization)
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~0.2 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.6 µg/mL~0.03 µg/mL
Specificity HighVery High

Table 2: Comparison of Spectrophotometric Method Validation Parameters for Hydrazine Derivatives

Validation ParameterSpectrophotometric Method
Linearity Range 0.2 - 27 µg/g
Accuracy (% Recovery) 97.8 - 100.2%
Precision (% RSD) < 1.0%
Limit of Detection (LOD) ~0.2 µg/g
Limit of Quantitation (LOQ) ~0.6 µg/g

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving accurate and reproducible results. Below are representative methodologies for HPLC-UV, GC-MS, and a spectrophotometric method for the quantification of this compound and related hydrazide compounds.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a reversed-phase HPLC method for the direct quantification of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A suitable isocratic or gradient mixture of a buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: Determined by the UV absorbance maximum of this compound.

3. Validation Parameters to be Assessed:

  • Linearity: Analyze a series of calibration standards to establish the linear range and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.

  • LOD and LOQ: Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Specificity: Evaluate the ability of the method to differentiate the analyte from potential impurities and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the polar nature and low volatility of this compound, derivatization is typically required for GC-MS analysis.

1. Derivatization and Sample Preparation:

  • React the this compound standard or sample with a suitable derivatizing agent (e.g., acetone) to form a more volatile and thermally stable derivative.[2]

  • The derivatizing agent can also serve as the solvent.[2]

  • Extract the derivative into an appropriate organic solvent if necessary.

2. GC-MS Conditions:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the separation of the derivatized analyte (e.g., a 6% cyanopropylphenyl-94% dimethylpolysiloxane column).[2]

  • Carrier Gas: Helium at a constant flow rate.[2]

  • Injector: Split/splitless injector.

  • Oven Temperature Program: A temperature gradient to ensure optimal separation.

  • Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[3]

3. Validation Parameters to be Assessed:

  • The same validation parameters as the HPLC-UV method are assessed, with a focus on the reproducibility of the derivatization step.

Spectrophotometric Method

A simple and cost-effective spectrophotometric method can be employed for the determination of hydrazine derivatives. This method often involves a color-forming reaction.

1. Color Development and Sample Preparation:

  • React the this compound standard or sample with a colorimetric reagent, such as p-dimethylaminobenzaldehyde, in an acidic medium to produce a colored complex.[4]

  • Allow sufficient time for the color to develop and stabilize.[4]

2. Spectrophotometric Measurement:

  • Spectrophotometer: A UV-Visible spectrophotometer.

  • Wavelength: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) of the colored complex.

  • Quantification: Determine the concentration of the analyte from a calibration curve prepared using standard solutions.

3. Validation Parameters to be Assessed:

  • The same validation parameters as the HPLC-UV method are assessed.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for analytical method validation and the decision-making process for selecting an appropriate analytical method.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Reporting define_purpose Define Analytical Method Purpose set_acceptance_criteria Set Validation Acceptance Criteria define_purpose->set_acceptance_criteria linearity Linearity & Range set_acceptance_criteria->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis compare_criteria Compare with Acceptance Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Caption: General workflow for analytical method validation.

method_selection_logic node_rect node_rect start Start: Need to Quantify This compound high_sensitivity High Sensitivity & Specificity Required? start->high_sensitivity complex_matrix Complex Matrix (e.g., biological fluids)? high_sensitivity->complex_matrix Yes high_throughput High Throughput Needed? high_sensitivity->high_throughput No use_gcms Use GC-MS complex_matrix->use_gcms Yes use_hplc Use HPLC-UV complex_matrix->use_hplc No cost_constraint Cost & Simplicity a Major Constraint? high_throughput->cost_constraint No high_throughput->use_hplc Yes cost_constraint->use_hplc No use_spectro Consider Spectrophotometry cost_constraint->use_spectro Yes

Caption: Decision tree for analytical method selection.

References

N'-Acetylacetohydrazide Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of N'-Acetylacetohydrazide derivatives. This report details their performance against various biological targets, supported by experimental data and protocols.

This compound and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them promising candidates in the field of medicinal chemistry. These hydrazone-containing molecules have demonstrated significant potential as antimicrobial and anticancer agents. This guide provides a comparative overview of the biological activities of various this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential mechanisms of action.

Comparative Biological Activity Data

The biological efficacy of this compound derivatives and related hydrazones has been evaluated against various cancer cell lines and microbial strains. The following tables summarize the quantitative data from different studies, providing a basis for comparing the performance of these compounds.

Anticancer Activity

The cytotoxic effects of several hydrazone derivatives have been assessed against human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 11 HCT-116 (Colon Carcinoma)2.5 ± 0.81Cisplatin2.43 ± 1.1
Compound 5b HCT-116 (Colon Carcinoma)3.2 ± 1.1Cisplatin2.43 ± 1.1
Compound 13 HCT-116 (Colon Carcinoma)3.7 ± 1.0Cisplatin2.43 ± 1.1
Compound 5a HCT-116 (Colon Carcinoma)3.8 ± 0.7Cisplatin2.43 ± 1.1
Compound 9 HCT-116 (Colon Carcinoma)9.3 ± 1.7Cisplatin2.43 ± 1.1
Compound 5c HCT-116 (Colon Carcinoma)9.3 ± 1.4Cisplatin2.43 ± 1.1
Compound 5d HCT-116 (Colon Carcinoma)8.5 ± 1.3Cisplatin2.43 ± 1.1
Compound 5e HCT-116 (Colon Carcinoma)27.0 ± 2.5Cisplatin2.43 ± 1.1
Compound 7a HCT-116 (Colon Carcinoma)35.3 ± 3.1Cisplatin2.43 ± 1.1
Compound 7b HCT-116 (Colon Carcinoma)37.2 ± 4.2Cisplatin2.43 ± 1.1
Series 7a-e MCF-7 (Breast Cancer)7.52 ± 0.32 – 25.41 ± 0.82--
Series 7a-e PC-3 (Prostate Cancer)10.19 ± 0.52 – 57.33 ± 0.92--

Table 1: In vitro cytotoxic activity of this compound and related hydrazone derivatives against various cancer cell lines. Data is presented as the mean IC50 value ± standard deviation.[1][2]

Antimicrobial Activity

This compound derivatives have also been screened for their ability to inhibit the growth of various pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)K. pneumoniae (MIC, mg/mL)C. albicans (MIC, µg/mL)
Compound 5c -2.5---
Compound 5f --2.52.5-
Various Derivatives >400>400>400-100-400

Table 2: Minimum Inhibitory Concentration (MIC) of selected hydrazone derivatives against various microbial strains.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental assay for assessing the antimicrobial potency of a compound.[5][6]

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (for fungi)

  • Sterile 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin, Gentamycin)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[5]

  • Serial Dilution: The test compounds are serially diluted in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.[5]

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Controls: Positive (broth + inoculum + standard antibiotic), negative/sterility (broth only), and growth (broth + inoculum + solvent) controls are included.[5]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (for bacteria) or 3-5 days (for fungi).[5]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizing Experimental Workflows and Mechanisms

Diagrams created using the DOT language provide clear visual representations of experimental processes and biological pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Interpretation start Starting Materials (this compound Precursors) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization antimicrobial Antimicrobial Screening (MIC Assay) characterization->antimicrobial anticancer Anticancer Screening (MTT Assay) characterization->anticancer data_analysis Data Analysis (IC50/MIC Determination) antimicrobial->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar signaling_pathway cluster_bacterial_cell Bacterial Cell derivative This compound Derivative cell_wall Cell Wall Synthesis derivative->cell_wall Inhibition dna_gyrase DNA Gyrase derivative->dna_gyrase Inhibition protein_synthesis Protein Synthesis derivative->protein_synthesis Inhibition cell_death Bacterial Cell Death cell_wall->cell_death dna_gyrase->cell_death protein_synthesis->cell_death anticancer_pathway cluster_cancer_cell Cancer Cell derivative This compound Derivative topoisomerase Topoisomerase I/II derivative->topoisomerase Inhibition dna_replication DNA Replication topoisomerase->dna_replication apoptosis Apoptosis (Programmed Cell Death) dna_replication->apoptosis Induction of

References

Safety Operating Guide

Proper Disposal of N'-Acetylacetohydrazide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat N'-Acetylacetohydrazide as a hazardous chemical waste. Proper disposal requires adherence to local, state, and federal regulations. This guide provides detailed procedures for safe handling and disposal.

This compound (CAS No. 3148-73-0), also known as N,N'-Diacetylhydrazine, requires careful management to ensure the safety of laboratory personnel and to minimize environmental impact. This document outlines the necessary steps for its proper disposal, from initial handling to final removal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Key Hazard Information:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1][2]

  • Causes skin and serious eye irritation. [1]

  • May cause respiratory irritation. [1]

In case of exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS). For spills, evacuate the area, avoid breathing dust, and clean up using appropriate absorbent materials, ensuring the waste is collected in a sealed container for disposal.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials (e.g., gloves, absorbent pads), in a designated, compatible, and clearly labeled waste container.[3]

  • The original product container is often a suitable choice for waste accumulation.[3]

  • Ensure the container is made of a material compatible with this compound. Avoid reactive materials.

  • Do not mix this compound waste with other incompatible waste streams.

2. Container Labeling:

  • Label the waste container clearly with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound" or "N,N'-Diacetylhydrazine"

    • CAS Number: 3148-73-0

    • An indication of the hazards (e.g., "Harmful," "Irritant")

    • The accumulation start date.

    • The name and contact information of the generating laboratory or principal investigator.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible chemicals.

  • Keep the container tightly closed except when adding waste.[1]

4. Arrange for Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

  • Follow all institutional procedures for waste manifest and pickup requests.

The logical workflow for the disposal of this compound is illustrated in the diagram below.

Figure 1. Disposal Workflow for this compound A Step 1: Waste Collection and Segregation B Step 2: Container Labeling (Hazardous Waste) A->B Properly Contained C Step 3: Secure Storage (Satellite Accumulation Area) B->C Clearly Identified D Step 4: Arrange for Professional Disposal (EHS or Contractor) C->D Ready for Pickup

Caption: Figure 1. Disposal Workflow for this compound

Experimental Protocol: Neutralization of Hydrazine-Based Waste

For laboratories with the appropriate facilities and trained personnel, chemical neutralization can be considered to render the waste less hazardous prior to disposal. The following protocols are based on methods for the neutralization of hydrazine and its derivatives and should be adapted with caution for this compound, starting with small-scale tests.

Method 1: Oxidation with Calcium Hypochlorite

This method involves the oxidation of the hydrazide to nitrogen gas, water, and other byproducts.

Materials:

  • Waste this compound solution (diluted to <5%)

  • 5% Calcium Hypochlorite (Ca(OCl)₂) solution

  • Stir plate and stir bar

  • Large beaker (at least 10 times the volume of the waste solution)

  • pH meter or pH paper

Procedure:

  • Dilute the this compound waste with water to a concentration of less than 5%. This is crucial to control the exothermic reaction.[4]

  • Place the diluted waste solution in the large beaker on a stir plate and begin stirring.

  • Slowly and cautiously add the 5% calcium hypochlorite solution in small increments. A vigorous bubbling of nitrogen gas may be observed, and the solution may become warm.[2]

  • Monitor the reaction and continue adding the hypochlorite solution until the bubbling ceases, indicating the reaction is complete.[2]

  • Test the pH of the resulting solution and neutralize if necessary, according to your institution's guidelines for aqueous waste.

  • Dispose of the treated solution through your facility's chemical waste disposal system, ensuring it is properly labeled as treated waste.

Method 2: Neutralization with Alpha-Ketoglutaric Acid

A safer, more recent method involves the use of alpha-ketoglutaric acid, which reacts with hydrazine compounds to form relatively harmless and stable byproducts.[1]

Materials:

  • Waste this compound

  • Alpha-ketoglutaric acid (AKGA)

  • Water

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Prepare a solution of the this compound waste.

  • For each mole of this compound, add a molar equivalent of alpha-ketoglutaric acid.

  • Stir the solution at room temperature. The reaction is reported to neutralize 99% of pure hydrazine within 15 minutes.[1]

  • The resulting solution, containing pyridazinecarboxylic acid derivatives, is significantly less hazardous.[1]

  • Despite its reduced hazard, the treated solution should still be disposed of as chemical waste through your institution's EHS office.

Quantitative Data Summary

ParameterMethod 1: Calcium Hypochlorite OxidationMethod 2: Alpha-Ketoglutaric Acid Neutralization
Initial Waste Concentration < 5%Not specified, but dilution is good practice
Reagent 5% Calcium Hypochlorite SolutionAlpha-ketoglutaric acid
Stoichiometry Add until reaction (bubbling) ceases1:1 molar ratio (AKGA to hydrazide)
Reaction Time Varies with quantity; until effervescence stopsApproximately 15 minutes for 99% neutralization
Byproducts Nitrogen gas, water, sodium chloridePyridazinecarboxylic acid derivatives
Safety Considerations Exothermic reaction, vigorous gas evolutionSafer than hypochlorite, less exothermic

The following diagram illustrates the decision-making process for the disposal of this compound.

Figure 2. Decision Pathway for this compound Disposal A This compound Waste Generated B Is on-site neutralization feasible and permitted? A->B C Follow Standard Hazardous Waste Disposal Procedure (Collect, Label, Store, Arrange Pickup) B->C No D Select Neutralization Protocol (e.g., Hypochlorite or AKGA) B->D Yes E Perform Neutralization with Caution in a Fume Hood D->E F Dispose of Treated Waste via EHS E->F

Caption: Figure 2. Decision Pathway for this compound Disposal

References

Personal protective equipment for handling N'-Acetylacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of N'-Acetylacetohydrazide, a compound requiring careful management due to its potential health hazards.

Hazard Summary

This compound is classified as a hazardous chemical. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is known to cause skin and serious eye irritation and is suspected of causing genetic defects and cancer.[2][3]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE.

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2][4] Butyl rubber gloves are a suitable option.[5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] A respirator with a particulates filter conforming to EN 143 is recommended.[4]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risks.

Handling:

  • Always work in a well-ventilated area or under a chemical fume hood.[2]

  • Avoid breathing dust, vapor, mist, or gas.[2]

  • Prevent contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke when using this product.[2][4]

  • Wash hands and any exposed skin thoroughly after handling.[2][4]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4]

  • As the substance may be air-sensitive, storing under an inert atmosphere like nitrogen is recommended.[2]

  • Incompatible materials to avoid storing with include strong oxidizing agents, strong acids, and strong bases.[2][4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4] If skin irritation occurs, get medical advice/attention.[2]
Inhalation Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention or call a poison control center.[2][4]

Disposal Plan

All waste materials containing this compound must be disposed of as hazardous waste.

  • Waste Collection: Sweep up any solid material and place it into a suitable, labeled container for disposal.[2][4] Avoid dust formation.[2]

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant.[2][4] Follow all federal, state, and local regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh/Measure this compound C->D Begin Experiment E Perform Experimental Procedure D->E F Decontaminate Work Surface E->F Complete Experiment G Segregate Waste into Labeled Hazardous Waste Container F->G H Doff and Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.